2-Vinylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCUKFVNOWJNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-02-9 | |
| Record name | 2-ethenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and discovery of 2-Vinylthiazole
An In-Depth Technical Guide to the Synthesis and Application of 2-Vinylthiazole
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. When functionalized with a vinyl group at the 2-position, the resulting molecule, this compound, becomes a highly versatile building block. The vinyl moiety serves as a reactive handle for a multitude of organic transformations, including polymerizations, cycloadditions, and conjugate additions, thereby enabling the facile construction of complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, with a focus on the underlying mechanisms, experimental protocols, and the strategic considerations essential for researchers in organic synthesis and drug development.
The Thiazole Moiety: A Privileged Scaffold in Chemical Science
The thiazole nucleus is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in a wide array of biologically active compounds.[4] A prime example is Vitamin B1 (thiamine), which is essential for metabolism.[2] In the realm of pharmaceuticals, the thiazole ring is integral to drugs with diverse therapeutic applications, including the antimicrobial sulfathiazole, the anti-cancer agent dasatinib, and the anti-ulcer drug nizatidine.[2] The prevalence of this scaffold stems from its metabolic stability and its capacity to act as a bioisostere for other functional groups, enhancing binding interactions with biological targets. The 2-aminothiazole variant, in particular, is recognized as a privileged structure in drug discovery, though careful consideration of its potential metabolic activation is warranted.[5][6]
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is typically achieved through multi-step sequences that first construct the thiazole core and then introduce the vinyl group. The most reliable and widely adopted strategies involve the formation of a precursor, such as 2-formylthiazole or 2-acetylthiazole, which is then converted to the target alkene.
The Hantzsch Synthesis: A Foundational Approach to the Thiazole Core
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most classical and dependable methods for constructing the thiazole ring.[7][8] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[7][9] For accessing precursors to this compound, a common starting point is the reaction of chloroacetaldehyde with thiourea to yield 2-aminothiazole.[10] This intermediate, however, requires further functional group manipulation to install the vinyl moiety.
A more direct precursor is 2-acetylthiazole, which can be synthesized from 2-bromothiazole. The overall synthetic workflow from common starting materials is outlined below.
Caption: General workflow for this compound synthesis.
Detailed Synthetic Protocols
The following protocols provide a validated pathway from commercially available starting materials to this compound.
Protocol 1: Synthesis of 2-Acetylthiazole from 2-Aminothiazole
This two-step protocol first converts the amino group to a bromide via a Sandmeyer-type reaction, followed by acetylation.
Step A: Synthesis of 2-Bromothiazole [10]
-
Diazotization: Dissolve 2-aminothiazole in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add concentrated nitric acid dropwise, maintaining the low temperature.
-
Slowly add an aqueous solution of sodium nitrite dropwise. The temperature must be strictly controlled to prevent decomposition of the diazonium salt. Stir for an additional 30 minutes.
-
Bromination: In a separate flask, prepare a solution of sodium bromide and copper(II) sulfate in water.
-
Slowly add the cold diazonium salt solution to the bromide solution. Vigorous gas evolution (N₂) will be observed.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromothiazole can be purified by vacuum distillation.
Step B: Synthesis of 2-Acetylthiazole [10][11]
-
Lithiation: Dissolve the purified 2-bromothiazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The formation of 2-lithiothiazole is rapid.
-
Acetylation: Add ethyl acetate dropwise to the solution at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent in vacuo, the resulting 2-acetylthiazole can be purified by column chromatography on silica gel or by crystallization.[11]
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting carbonyl compounds (aldehydes and ketones) into alkenes.[12] It was for the development of this reaction that Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[12] The reaction employs a phosphonium ylide, a species with adjacent positive and negative charges, which acts as a nucleophile towards the carbonyl carbon.[12]
The mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered ring intermediate known as an oxaphosphetane.[13] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction.[13]
Caption: Mechanism of the Wittig reaction.
Protocol 2: Synthesis of this compound via Wittig Olefination
This protocol details the final step, converting 2-acetylthiazole into this compound.
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise.
-
Allow the mixture to warm to room temperature and stir until the solution develops the characteristic orange-red color of the ylide.
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of 2-acetylthiazole in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by careful column chromatography on silica gel to afford pure this compound.
Comparative Analysis of Synthetic Routes
While the Hantzsch-Wittig sequence is robust, other methods exist. The choice of route often depends on substrate availability, scale, and desired purity.
| Method | Precursor | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Hantzsch-Wittig | 2-Acetylthiazole | Ph₃PCH₃Br, Strong Base | Good to Excellent | Reliable, well-established, high yields. | Multi-step, stoichiometric byproduct (Ph₃PO). |
| Heck Coupling | 2-Bromothiazole | Ethylene, Pd Catalyst, Base | Moderate to Good | Atom economical, convergent. | Requires pressure equipment for ethylene gas, catalyst cost. |
| Stille Coupling | 2-Bromothiazole | Vinyltributylstannane, Pd Cat. | Good to Excellent | Mild conditions, high functional group tolerance. | Use of toxic organotin reagents, purification issues.[7] |
| Dehydration | 2-(1-Hydroxyethyl)thiazole | Acid catalyst (e.g., H₂SO₄) | Variable | Simple procedure. | Prone to side reactions, requires specific precursor. |
Characterization and Spectroscopic Data
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7 (d, 1H, thiazole H), ~7.2 (d, 1H, thiazole H), ~6.8 (dd, 1H, vinyl CH), ~6.0 (d, 1H, vinyl CH₂), ~5.5 (d, 1H, vinyl CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C2-thiazole), ~144 (C4-thiazole), ~134 (vinyl CH), ~120 (C5-thiazole), ~118 (vinyl CH₂).
-
Mass Spectrometry (EI): m/z (%) 111 (M+), corresponding to C₅H₅NS.
Applications in Drug Discovery and Materials Science
The discovery of this compound was not a singular event but rather an emergence of a valuable synthetic intermediate driven by the growing importance of the thiazole scaffold.[2][3] Its utility is twofold:
-
Drug Development: The vinyl group acts as a linchpin for further elaboration. It can be subjected to Michael additions to introduce nucleophiles, participate in Diels-Alder reactions to build complex ring systems, or be oxidized to an epoxide or aldehyde for further functionalization. This allows medicinal chemists to rapidly generate libraries of complex thiazole-containing compounds for biological screening.[14]
-
Materials Science: The vinyl functionality makes this compound a monomer for polymerization. The resulting poly(this compound) and its copolymers can have interesting properties for applications in electronics, coatings, and as specialty polymers. Furthermore, related compounds like 4-methyl-5-vinylthiazole are used as flavoring agents and have been studied as corrosion inhibitors.[15]
Conclusion
This compound stands as a testament to the power of strategic organic synthesis. By leveraging classic reactions like the Hantzsch synthesis and the Wittig reaction, chemists can efficiently construct this valuable building block from simple, readily available precursors. Its dual functionality—a privileged heterocyclic core and a reactive vinyl handle—ensures its continued relevance in the quest for novel therapeutics and advanced materials. The methodologies described herein provide a robust and reliable foundation for researchers aiming to incorporate this versatile scaffold into their synthetic programs.
References
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
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Bohrium. review-of-the-synthesis-and-biological-activity-of-thiazoles. Available at: [Link]
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The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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ResearchGate. Synthesis of 2-hydroxythiazole derivatives. | Download Scientific Diagram. Available at: [Link]
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PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: [Link]
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PubChem. 2-Acetylthiazole | 24295-03-2. Available at: [Link]
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Purkh. To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available at: [Link]
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PubChem. 4-Methyl-5-vinylthiazole | 1759-28-0. Available at: [Link]
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ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. Available at: [Link]
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PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available at: [Link]
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ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. Available at: [Link]
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PubMed Central. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Available at: [Link]
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ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Available at: [Link]
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ResearchGate. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]
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PubMed. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available at: [Link]
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Quantum chemical calculations for 2-Vinylthiazole
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone of numerous pharmacologically active compounds, making the theoretical elucidation of its derivatives' properties a critical aspect of modern drug discovery.[1][2] This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, a representative substituted thiazole. We will move beyond a simple recitation of steps to explain the underlying causality for methodological choices, ensuring a robust and reproducible computational workflow. This document is designed to empower researchers to probe the structural, electronic, and reactive properties of this compound and similar heterocyclic systems with high confidence. We will leverage Density Functional Theory (DFT) as our primary computational tool, detailing the process from initial structure preparation to advanced analysis of molecular orbitals and reactivity descriptors.
Introduction: The Significance of Thiazole Derivatives and the Role of Computational Chemistry
Thiazole derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties.[1] The functionalization of the thiazole scaffold, as in this compound, can modulate its physicochemical properties and biological efficacy. Understanding the three-dimensional geometry, electronic structure, and reactivity of these molecules at a quantum level is paramount for rational drug design and development.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[3][4] They provide a theoretical framework to predict molecular properties such as stable conformations, vibrational spectra (IR), electronic transitions (UV-Vis), and sites susceptible to electrophilic or nucleophilic attack.[1][3] This guide will provide the theoretical grounding and practical protocols to conduct a thorough computational investigation of this compound.
The Computational Workflow: A Validated Methodological Approach
A successful computational study relies on a logical and well-justified workflow. The choices of theoretical method and basis set are critical and must be appropriate for the system under investigation.
Theoretical Framework: Why Density Functional Theory?
For medium-sized organic molecules like this compound, DFT offers an optimal balance between computational cost and accuracy.[5] We recommend the B3LYP (Becke, 3-Parameter, Lee-Yang-Parr) hybrid functional.[1]
-
Expertise & Causality : B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. It has a long track record of providing reliable geometric structures and vibrational frequencies for a wide range of organic compounds.[1] For specific applications requiring higher accuracy for non-covalent interactions or reaction energies, functionals like M06-2X might be considered.[1]
The Basis Set: Representing Molecular Orbitals
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this compound, the Pople-style basis set, 6-31+G(d,p) , is a robust starting point.[1]
-
6-31G : This indicates a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two, allowing for more flexibility in describing chemical bonds.
-
+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity.
-
(d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling bonding and intermolecular interactions.
A larger basis set, such as 6-311++G(d,p) , can be used for higher accuracy, particularly for electronic property calculations.[3]
Overall Computational Workflow Diagram
The following diagram outlines the logical flow of the computational investigation, from initial structure input to the final analysis of properties.
Caption: Computational workflow for this compound analysis.
Core Experimental Protocols
This section provides step-by-step protocols for the key computational tasks. The syntax provided is generic and should be adapted for the specific quantum chemistry software package being used (e.g., Gaussian, ORCA).
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This is the most fundamental calculation, providing the equilibrium geometry and confirming its stability.
Step 1: Create the Input File
-
Define the initial molecular structure of this compound using Cartesian coordinates or Z-matrix format.
-
Specify the charge (0) and spin multiplicity (singlet).
Step 2: Define the Calculation Keywords
-
# B3LYP/6-31+G(d,p) Opt Freq
-
B3LYP/6-31+G(d,p): Specifies the chosen method and basis set.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword to perform a vibrational frequency calculation after the optimization converges.
-
Step 3: Execute the Calculation
-
Run the calculation using the appropriate command for your software.
Step 4: Validate the Output
-
Trustworthiness : A successful optimization must be confirmed by a frequency calculation that yields zero imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum. The structure should be perturbed along the imaginary mode and re-optimized.
Protocol 2: Advanced Electronic Structure Analysis
These calculations are performed on the optimized geometry obtained from Protocol 1.
Step 1: Create the Input File
-
Use the optimized coordinates from the previous step.
Step 2: Define Calculation Keywords for NBO and TD-DFT
-
# B3LYP/6-31+G(d,p) Pop=NBO TD(NStates=10)
-
Pop=NBO: Requests a Natural Bond Orbital analysis.
-
TD(NStates=10): Requests a Time-Dependent DFT calculation to compute the first 10 electronic excited states, which is used to simulate the UV-Vis spectrum.
-
Step 3: Execute and Analyze
-
Run the calculation and analyze the output files for NBO stabilization energies and TD-DFT transition energies and oscillator strengths.
Analysis and Interpretation of Results
Molecular Structure and Geometry
The geometry optimization yields the most stable 3D structure of this compound. Key structural parameters should be extracted and tabulated for analysis.
| Parameter | Description | Expected Insights |
| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-S). | Provides insight into bond order and conjugation within the molecule. |
| Bond Angles | Angles between three connected atoms. | Defines the molecular shape and steric strain. |
| Dihedral Angles | Torsional angle between two planes. | Determines the planarity and conformation of the vinyl group relative to the thiazole ring. |
| Table 1: Key Geometric Parameters for Analysis. |
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.
-
HOMO : Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6]
Molecular Electrostatic Potential (MEP) The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an excellent tool for identifying reactive sites.[3][4]
-
Red Regions (Negative Potential) : Indicate electron-rich areas, prone to electrophilic attack. These are often found near electronegative atoms like nitrogen.[1]
-
Blue Regions (Positive Potential) : Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around hydrogen atoms.[1]
Caption: MEP map interpretation for reactivity prediction.
Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. Its most powerful application is the analysis of intramolecular charge transfer (ICT) and stabilization energy (E(2)).[3][7]
-
E(2) Energy : The second-order perturbation energy, E(2), quantifies the stabilization resulting from the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital.[7] For example, an interaction like π(C=C) → π*(C=N) would indicate electron delocalization from the vinyl group into the thiazole ring, and the associated E(2) value would quantify the energetic importance of this conjugation.
Conclusion
This guide has provided a comprehensive framework for the quantum chemical investigation of this compound. By following these protocols, researchers can obtain reliable predictions of its molecular structure, spectroscopic signatures, and electronic properties. The true power of this approach lies not just in generating data, but in understanding the underlying electronic structure that governs the molecule's behavior. These insights are invaluable for predicting reactivity, understanding biological activity, and guiding the synthesis of new, more effective thiazole-based therapeutic agents.
References
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Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. PMC, NIH. [Link]
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DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. [Link]
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Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry. [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
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Experimental and Theoretical Investigations on a Furan-2 Thiazole: Synthesis, Molecular Characterization by IR/NMR Electronic Characterization by DFT, Hirshfeld Surface Analysis and Biological Activity. DSpace Repository. [Link]
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STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
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In the last decade, computational chemistry, utilizing modern computers, has played. a signicant role in addressing chemical problems and has also contributed extensively. to molecular modeling and theoretical analysis. Springer Nature. [Link]
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DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ResearchGate. [Link]
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Technical Guide: Precursors and Synthetic Pathways for 2-Vinylthiazole
Executive Summary
2-Vinylthiazole (CAS: 1860-53-3) is a critical heterocyclic monomer used in the synthesis of functionalized polymers, optoelectronic materials, and pharmaceutical intermediates. Its structure—an electron-deficient thiazole ring conjugated with a reactive vinyl group—presents a dual challenge: it is synthetically demanding to construct due to the sensitivity of the vinyl group, and it is prone to rapid, exothermic autopolymerization upon isolation.
This technical guide moves beyond basic textbook definitions to provide a rigorous, process-driven analysis of the three primary synthetic pathways. We prioritize causality (why a specific precursor is chosen) and process integrity (how to prevent failure).
Part 1: Retrosynthetic Analysis & Strategic Pathways
The synthesis of this compound is best approached through three distinct retrosynthetic disconnections, each dictating a specific set of precursors and experimental conditions.
Strategic Pathway Map
Figure 1: Retrosynthetic tree illustrating the three primary pathways to this compound, categorized by precursor class (Methyl, Formyl, Halo).
Part 2: The Aldol-Dehydration Route (Industrial Scalability)
Primary Precursor: 2-Methylthiazole Secondary Precursor: Formaldehyde (Paraformaldehyde)
This route is the most cost-effective for gram-to-kilogram scale synthesis. It relies on the acidity of the C2-methyl protons in the thiazole ring. However, direct vinylation is rare; the protocol proceeds through a stable hydroxyethyl intermediate.
Mechanism & Causality
The C2 position of thiazole is electron-deficient (similar to pyridine), making the attached methyl group acidic (pKa ~29). Deprotonation or thermal activation allows nucleophilic attack on formaldehyde.
-
Why this route? 2-Methylthiazole is inexpensive and robust.
-
The Challenge: The intermediate 2-(2-hydroxyethyl)thiazole is stable. Forcing dehydration requires acidic conditions or activation (mesylation), which can induce polymerization if not carefully controlled.
Protocol: Two-Step Synthesis
Step 1: Hydroxyethylation
-
Reagents: Mix 2-Methylthiazole (1.0 eq) and Paraformaldehyde (1.2 eq) in a sealed pressure vessel.
-
Conditions: Heat to 130–150°C for 4–6 hours. Note: No base is strictly required at these temperatures due to thermal activation, but trace acetic anhydride can catalyze the reaction.
-
Workup: Distill under reduced pressure to isolate 2-(2-hydroxyethyl)thiazole .
Step 2: Dehydration (The Critical Step)
-
Activation: Dissolve the intermediate in DCM with Triethylamine (2.0 eq). Cool to 0°C.
-
Elimination: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. The mesylate forms and eliminates in situ or upon warming to reflux.
-
Stabilization: IMMEDIATELY add 4-tert-butylcatechol (TBC, 100 ppm) to the organic layer before solvent removal.
| Parameter | Value | Note |
| Yield (Step 1) | 60-75% | Depends on paraformaldehyde quality. |
| Yield (Step 2) | 80-90% | High risk of polymerization during concentration. |
| Purity | >95% | Requires vacuum distillation. |
Part 3: The Wittig Olefination Route (Laboratory Precision)
Primary Precursor: Thiazole-2-carbaldehyde Reagent: Methyltriphenylphosphonium bromide
This is the preferred route for medicinal chemistry where purity is paramount and scale is small (<10g). It avoids the harsh thermal conditions of the Aldol route.
Mechanism & Causality
The reaction utilizes a phosphorus ylide to convert the carbonyl oxygen directly to a methylene group.
-
Why this route? It proceeds at ambient or low temperatures, preserving the delicate vinyl group.
-
Self-Validating Check: The color change of the ylide (bright yellow/orange) upon formation and its disappearance upon reaction completion provides a visual endpoint.
Protocol: Standard Wittig
-
Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.1 eq) in dry THF under Argon. Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.1 eq). Stir for 30 mins (Solution turns bright yellow).
-
Addition: Add Thiazole-2-carbaldehyde (1.0 eq) dropwise in THF. The color will fade.
-
Reaction: Stir at 0°C -> Room Temp for 2 hours.
-
Quench: Add saturated NH4Cl solution.
-
Extraction: Extract with Diethyl Ether (Ether is preferred over DCM to precipitate triphenylphosphine oxide).
-
Purification: Silica gel chromatography. Crucial: The silica must be neutralized (1% Et3N) to prevent acid-catalyzed polymerization of the product on the column.
Part 4: The Stille Coupling Route (Functional Tolerance)
Primary Precursor: 2-Bromothiazole Reagent: Tributyl(vinyl)tin
This route is reserved for complex substrates where the thiazole ring is already part of a larger, sensitive scaffold that cannot withstand strong bases or high heat.
Mechanism & Causality
Palladium(0) catalyzes the cross-coupling between the organostannane and the aryl halide.[1][2][3][4]
-
Why this route? Neutral conditions. Compatible with esters, amides, and other sensitive groups on the thiazole ring.
-
The Trade-off: Toxicity of tin reagents and difficulty in removing tin byproducts.[3]
Protocol: Pd-Catalyzed Vinylation
-
System: 2-Bromothiazole (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh3)4 (5 mol%).
-
Solvent: Toluene or Dioxane (Degassed).
-
Conditions: Reflux (100°C) for 12 hours.
-
Tin Removal: Workup with aqueous KF (Potassium Fluoride) is mandatory to precipitate polymeric tin fluorides, which are then filtered off.
Part 5: Critical Handling & Stabilization (The "Death" of the Reaction)
The most common failure mode is not synthesis, but isolation . This compound is an electron-deficient monomer that polymerizes rapidly via radical mechanisms.
Stabilization Protocol
Any storage or concentration of this compound must adhere to this table:
| State | Inhibitor | Concentration | Storage Temp |
| Crude Reaction Mixture | Hydroquinone | 500 ppm | < 25°C |
| During Distillation | Phenothiazine | 1000 ppm (in pot) | Vacuum required |
| Final Product (Storage) | 4-tert-Butylcatechol (TBC) | 100-200 ppm | -20°C (Dark) |
Diagram: Polymerization Risk Factors
Figure 2: Critical risk factors leading to irreversible polymerization of this compound.
References
-
Synthesis of 2-substituted thiazoles via Hantzsch method: Source: ResearchGate.[5][6][7] Synthesis of 2-aminothiazole derivatives. [Link]
-
Wittig Olefination Protocols: Source: Organic Chemistry Portal.[2] Wittig Reaction Mechanism and Protocols. [Link]
-
Stille Coupling of 2-Bromothiazole: Source: Organic Reactions (MSU). Stille Reactions Catalytic in Tin. [Link]
-
Polymerization Inhibition Strategies: Source: NIH / PubMed Central. Inhibition of Free Radical Polymerization: A Review. [Link]
Sources
- 1. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Publicación [silice.csic.es]
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- 7. researchgate.net [researchgate.net]
Reactivity of the vinyl group in 2-Vinylthiazole
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest, serving as a versatile synthon in organic chemistry and a key structural motif in medicinal chemistry. The reactivity of this molecule is dominated by the interplay between its aromatic thiazole ring and the appended vinyl group. This guide provides a detailed exploration of the vinyl group's reactivity, grounded in its electronic structure and the modulatory influence of the thiazole heterocycle. We will dissect key reaction classes, including electrophilic and nucleophilic additions, cycloadditions, and polymerization, supported by mechanistic insights, field-proven experimental protocols, and quantitative data. This document is intended to serve as a comprehensive resource for scientists leveraging this compound in complex molecule synthesis and drug discovery.
Electronic Structure: The Thiazole Ring's Influence on the Vinyl Moiety
The chemical behavior of the vinyl group in this compound is intrinsically linked to the electronic properties of the thiazole ring. The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique electronic character.[1][2][3] Due to its aromaticity, the ring possesses multiple reactive positions suitable for various chemical transformations.[1]
Computational studies on thiazole and its derivatives reveal a complex distribution of electron density. The nitrogen atom acts as an electron-withdrawing center via induction, while the sulfur atom can donate electron density through resonance. Specifically, in substituted thiazoles, the C5 position tends to be the most preferential site for electrophilic attack, whereas the C2 and C4 positions are more susceptible to nucleophilic attack.[4]
When attached at the C2 position, the thiazole ring exerts a net electron-withdrawing effect on the vinyl group. This polarization depletes the electron density of the double bond compared to a simple alkene, influencing its susceptibility to various reagents. This electronic modulation is the cornerstone of the vinyl group's reactivity profile.
Causality in Mechanism: The regioselectivity of this reaction typically follows Markovnikov's rule. The electrophile adds to the terminal carbon of the vinyl group (Cβ), leading to the formation of a more stable secondary carbocation on the carbon adjacent to the thiazole ring (Cα). The thiazole ring can further stabilize this positive charge through resonance, strongly favoring this pathway.
Experimental Protocol: Hydrobromination of this compound
-
System Setup: A solution of this compound (1.0 eq) in a non-polar, aprotic solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath. The choice of an aprotic solvent is critical to prevent its participation in the reaction as a nucleophile.
-
Reagent Addition: A solution of hydrogen bromide (HBr) in acetic acid (1.1 eq) is added dropwise to the stirred solution. The reaction is maintained at 0°C to control the exothermicity and minimize potential side reactions like polymerization.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 2-(1-bromoethyl)thiazole.
Conjugate (Michael) Addition Reactions
While less common for electron-rich alkenes, the vinyl group in this compound can be induced to act as an electrophile in a conjugate or Michael addition reaction. This reactivity is facilitated by the electron-withdrawing nature of the attached thiazole ring, which makes the terminal carbon of the vinyl group susceptible to attack by soft nucleophiles. [5]This reaction pathway is analogous to the well-documented conjugate additions to other vinyl-substituted heterocyclic compounds, such as vinylpyrimidines. [6] Experimental Protocol: Thiol-Michael Addition to this compound
-
Reagent Preparation: In a nitrogen-flushed flask, this compound (1.0 eq) and a thiol nucleophile (e.g., thiophenol, 1.1 eq) are dissolved in a polar aprotic solvent like tetrahydrofuran (THF).
-
Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq), is added. The base deprotonates the thiol to generate the more potent thiolate nucleophile, which is essential for initiating the conjugate addition.
-
Reaction Execution: The mixture is stirred at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Purification: Once the starting material is consumed, the reaction mixture is diluted with ethyl acetate and washed with dilute aqueous HCl to remove the DBU catalyst, followed by a brine wash. The organic phase is dried and concentrated. The product, a 2-(2-(phenylthio)ethyl)thiazole, is purified via silica gel chromatography.
Cycloaddition Reactions
The vinyl group serves as an excellent dienophile in [4+2] Diels-Alder cycloadditions due to the electron-withdrawing influence of the thiazole ring. It can react with a wide range of electron-rich dienes to form complex cyclic structures. This transformation is a powerful tool for constructing polycyclic systems containing the thiazole moiety. Studies on related 4-alkenyl-2-aminothiazoles have demonstrated their utility in cycloadditions with nitroalkenes for the synthesis of complex scaffolds like that of Pramipexole. [7]
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Setup: this compound (1.0 eq) is dissolved in toluene in a sealed reaction vessel. Toluene is a high-boiling, non-polar solvent suitable for the elevated temperatures often required for Diels-Alder reactions.
-
Reagent Addition: Freshly cracked cyclopentadiene (2.0 eq) is added to the solution. An excess of the diene is used to drive the reaction towards the product, compensating for the diene's tendency to dimerize.
-
Thermal Conditions: The sealed vessel is heated to 120-140°C. The causality for this step is to provide sufficient thermal energy to overcome the activation barrier of the concerted cycloaddition. The reaction progress is monitored over several hours.
-
Workup: After cooling to room temperature, the solvent and excess diene are removed under reduced pressure.
-
Purification: The residue, containing the endo and exo diastereomers of the cycloadduct, is purified by column chromatography to isolate the desired products.
Polymerization
The vinyl group of this compound can undergo polymerization, most commonly through a free-radical mechanism, similar to other vinyl monomers like vinyl formate. [8]This allows for the synthesis of poly(this compound), a polymer with potentially interesting material properties owing to the presence of the thiazole heterocycle in each repeating unit.
Table 1: Summary of Reaction Classes and Conditions
| Reaction Type | Role of Vinyl Group | Key Reagents | Typical Conditions |
| Electrophilic Addition | Nucleophile | HBr, Cl₂, Br₂ | Aprotic solvent, 0°C to RT |
| Conjugate Addition | Electrophile | Thiols, Amines, Enolates | Base catalyst (e.g., DBU), RT |
| [4+2] Cycloaddition | Dienophile | Electron-rich dienes | Thermal (80-150°C) or Lewis acid catalysis |
| Free-Radical Polymerization | Monomer | Radical initiator (AIBN, BPO) | Inert atmosphere, 60-80°C |
Conclusion and Future Outlook
The reactivity of the vinyl group in this compound is a nuanced subject, dictated by the powerful electronic influence of the adjacent thiazole ring. This guide has demonstrated that the vinyl group can act as both a nucleophile in electrophilic additions and an electrophile in conjugate additions, as well as a dienophile in cycloaddition reactions and a monomer in polymerization. This versatile reactivity profile solidifies this compound's role as a valuable building block in modern organic synthesis. For professionals in drug development, a thorough understanding of these reaction pathways is crucial for the rational design and synthesis of novel thiazole-containing therapeutic agents. Future research may focus on asymmetric variations of these reactions to access chiral molecules and the development of novel polymers with tailored electronic and physical properties.
References
- Organic Chemistry Frontiers (RSC Publishing). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions.
- PMC - NIH. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Bartleby.com. Vinyl Group.
- Master Organic Chemistry. Nucleophilic Addition To Carbonyls.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
- ResearchGate. Cycloaddition reactions of vinyldiazo compounds.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Benchchem. The Reactivity of the Vinyl Group in Vinyl Formate: An In-depth Technical Guide.
- PMC - PubMed Central. Thiazole Ring—A Biologically Active Scaffold.
- PMC - PubMed Central. Photo-cycloaddition reactions of vinyldiazo compounds.
- Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes.
- ResearchGate. Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives.
- NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study.
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- YouTube. Introduction to the Electrophilic Addition to Alkenes.
- ResearchGate. Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives.
- ResearchGate. Commonly utilized vinyl groups in thiol-Michael addition reactions.
- ResearchGate. (PDF) Photo-cycloaddition reactions of vinyldiazo compounds.
- PubMed. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study.
- Organic Chemistry Frontiers (RSC Publishing). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives.
- YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.
- ChemistryStudent. Alkenes - Electrophilic Addition (A-Level).
- PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- RSC Publishing. Synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units by multicomponent one-pot polymerization.
- PMC - NIH. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study.
- Chemistry LibreTexts. Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note.
- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- thegoodscentscompany.com. 2,4-dimethyl-5-vinyl thiazole.
- heliyon.com. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.
- MDPI. Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters.
- ResearchGate. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives.
- Chemistry Steps. Electrophilic Addition Reactions of Alkenes.
- uomosul.edu.iq. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- ijpa.in. An Overview of Thiazole Derivatives and its Biological Activities.
- Semantic Scholar. Electronic structure, density of electronic states, and the chemical bonding properties of 2,4-dihydroxyl hydrazone crystals (C13H11N3O4).
- ResearchGate. Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)....
- MedLife Mastery. Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content.
- ankara.edu.tr. Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.
- ResearchGate. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.
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Solubility and stability of 2-Vinylthiazole
An In-depth Technical Guide to the Solubility and Stability of 2-Vinylthiazole
Introduction
This compound is a heterocyclic compound of significant interest in polymer chemistry and as a building block in pharmaceutical and materials science. Its unique structure, featuring a reactive vinyl group attached to a thiazole ring, allows it to serve as a versatile monomer for homo- and copolymerization.[1] The utility of this compound in any application, however, is fundamentally governed by its physicochemical properties, most notably its solubility in various media and its stability under different environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for designing robust experimental protocols, ensuring reproducible results, and developing stable formulations.
This guide provides a comprehensive overview of the solubility and stability of this compound, synthesizing technical data with practical, field-proven insights. We will delve into the factors that control its behavior in solution, explore its degradation pathways, and provide detailed methodologies for its characterization and handling.
Core Physicochemical Properties
A foundational understanding begins with the basic physicochemical properties of the molecule. While specific values can vary slightly based on purity and measurement conditions, the following table summarizes key data for this compound and related compounds.
| Property | Value | Source |
| IUPAC Name | 2-ethenyl-1,3-thiazole | - |
| Molecular Formula | C₅H₅NS | - |
| Molecular Weight | 111.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [2] |
| Flash Point | 70 °C / 158 °F | [3] |
| Density | ~1.09 g/mL | [2] |
| Refractive Index | ~1.56 - 1.57 | [2] |
Solubility Profile of this compound
The solubility of a compound dictates its utility in various applications, from reaction media selection to formulation development. The polarity of the thiazole ring combined with the nonpolar vinyl group gives this compound a mixed character, influencing its miscibility with a range of solvents.
Qualitative and Quantitative Solubility
Based on available data and the principle of "like dissolves like," this compound exhibits good solubility in many common organic solvents. Its heterocyclic nature, containing both nitrogen and sulfur, allows for polar interactions, while the vinyl group and the carbon backbone contribute to its affinity for less polar media.
| Solvent | Miscibility/Solubility | Rationale |
| Water | Slightly soluble (e.g., 236.1 mg/L for 2,4-dimethyl-5-vinyl thiazole) | [4] The thiazole ring can participate in hydrogen bonding, but the overall molecule is dominated by nonpolar characteristics, limiting aqueous solubility. |
| Ethanol | Miscible | [2] The polarity of ethanol is well-suited to interact with both the polar thiazole ring and the nonpolar parts of the molecule. |
| Acetone | Miscible | [5] As a polar aprotic solvent, acetone effectively solvates this compound. |
| Tetrahydrofuran (THF) | Miscible | THF is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Toluene | Soluble | [6] The aromatic nature of toluene interacts favorably with the thiazole ring and the vinyl group. |
| Hexane | Partially Soluble to Immiscible | [6] The high nonpolar character of hexane makes it a poor solvent for the relatively polar this compound. |
Note: Quantitative solubility data for this compound is not extensively published. The value for the substituted analog provides a useful estimate. Precise solubility should be determined experimentally for specific applications.
Experimental Protocol: Determining Equilibrium Solubility
The following protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent system. This method is a self-validating system as equilibrium is approached from both undersaturation and supersaturation.
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffered solution)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Calibrated HPLC-UV system or other suitable analytical instrument
Methodology:
-
Preparation of Solutions:
-
Undersaturation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.
-
Supersaturation (Optional but Recommended): Prepare a saturated solution at an elevated temperature (e.g., 40°C). Allow it to cool slowly to the target temperature (e.g., 25°C) to form a supersaturated solution.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments by taking samples at various time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle.
-
Carefully withdraw an aliquot from the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any particulate matter. This step is critical to prevent artificially high concentration readings.
-
Dilute the filtered sample with a known volume of mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[7][8]
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
-
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile of this compound
The stability of this compound is a critical parameter, as degradation can lead to loss of potency, formation of impurities, and in the case of monomers, uncontrolled polymerization.[9]
Key Factors Influencing Stability
Several environmental factors can profoundly affect the chemical and physical stability of this compound.[10][11]
| Factor | Effect on this compound | Mitigation Strategy |
| Temperature | Elevated temperatures accelerate degradation reactions and can initiate thermal polymerization.[11] | Store in a cool, dry place.[3] For long-term storage, refrigeration is recommended. |
| Light | Exposure to UV and visible light can induce photodegradation and radical polymerization.[12] Thiazole rings can undergo photo-oxygenation.[13] | Store in amber vials or light-proof containers.[12][14] |
| pH | The thiazole ring's stability can be pH-dependent. Highly acidic or basic conditions can promote hydrolysis or other degradation reactions.[15] | Maintain solutions at a neutral or near-neutral pH unless required for a specific reaction. Use buffered systems for aqueous applications. |
| Oxygen/Air | Oxygen can participate in oxidative degradation and can also facilitate radical polymerization, especially in the presence of light or heat.[10][12] | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for reactions. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can react with this compound, leading to degradation.[3][12] | Avoid contact with incompatible materials.[14] |
Primary Degradation Pathway: Polymerization
The most significant stability concern for this compound is its propensity to polymerize. The vinyl group is susceptible to radical, anionic, and cationic polymerization.[1] This process can be initiated by heat, light, or the presence of radical initiators or other contaminants.[12] Uncontrolled polymerization can result in the solidification of the liquid monomer, rendering it unusable. To prevent this, commercial preparations of this compound often contain inhibitors (e.g., hydroquinone) that scavenge free radicals.
Caption: Factors Influencing the Stability of this compound.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[16] HPLC is the most common technique for this purpose.[7]
Objective: To assess the stability of this compound under various stress conditions and monitor the formation of degradation products over time.
Materials:
-
This compound solution (in a relevant solvent)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Environmental chambers (for controlled temperature, humidity, and light exposure)
-
Validated HPLC-UV/PDA or HPLC-MS system
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room temperature and an elevated temperature (e.g., 60°C). Neutralize the samples before analysis.
-
Oxidation: Treat the sample solution with hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the sample (solid or liquid) to dry heat (e.g., 80°C).
-
Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines.
-
-
Time-Point Sampling:
-
For each stress condition, collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the lability of the compound.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. The method must be capable of separating the main this compound peak from all potential degradation products.
-
A gradient elution using a C18 column is often a good starting point. The mobile phase could consist of acetonitrile and a buffered aqueous phase.
-
Use a Photodiode Array (PDA) detector to check for peak purity and to help identify degradants by comparing their UV spectra. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.[13][17]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation under each condition.
-
Monitor the formation and growth of any degradation product peaks.
-
Caption: Experimental Workflow for Stability Assessment.
Recommended Handling and Storage
Based on the stability profile, the following procedures are essential for maintaining the quality and integrity of this compound.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from heat, sparks, open flames, and strong sunlight.[12][14] For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Handling: Handle in a well-ventilated area to avoid inhalation of vapors.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][14] Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Disposal: Unused material and contaminated packaging must be disposed of as chemical waste in accordance with local regulations.[14]
Conclusion
A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its successful application in research and development. Its solubility in organic solvents like ethanol and acetone is high, while aqueous solubility is limited. The primary stability concern is its tendency to undergo polymerization, which is accelerated by heat, light, and oxygen. Photodegradation and hydrolysis under extreme pH conditions are also potential degradation pathways. By employing the rigorous experimental protocols outlined in this guide and adhering to the recommended handling and storage procedures, scientists can ensure the integrity of their starting material, leading to more reliable and reproducible outcomes in their work.
References
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-
PubChem. (n.d.). 4-Methyl-5-vinylthiazole. National Center for Biotechnology Information. [Link]
-
Advanced Biotech. (2025). Safety Data Sheet - 2-Acetyl Thiazole synthetic. [Link]
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-
Al-Hilal, M. A., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2). [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 744-753. [Link]
- Al-Shehri, M. M., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of King Saud University - Science, 34(3), 101890.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
LHEP. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]
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-
Wang, H., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]
- Ekoja, A. (2017). Degradation Pathway.
-
Wang, H., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. MDPI. [Link]
- Magnusson, B., & Örnemark, U. (Eds.). (2014).
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College.
- Vanderhaegen, B., et al. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 64(1), 231-239.
- ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product.
- Mousa, B. A., & Naglaa, K. (n.d.). Stability Indicating Methods for the Determination of Some Anti-Fungal Agents Using Densitometric and RP-HPLC Methods. Amanote Research.
- LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Chen, Y., et al. (2019). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. Chemical Engineering Journal, 375, 122079.
-
Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
- Kawai, F., & Hu, X. (2009). Degradation of Polyvinyl Alcohol. In Microbial Degradation of Xenobiotics.
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- 1. semanticscholar.org [semanticscholar.org]
- 2. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
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- 18. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Vinylthiazole-Based Copolymers for Advanced Drug Delivery
Introduction: The Emerging Role of 2-Vinylthiazole Copolymers in Therapeutics
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents valued for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] By incorporating this privileged scaffold into a polymeric structure, specifically through the use of the this compound monomer, we can design advanced macromolecular systems with significant potential in drug delivery. The resulting poly(this compound) (P2VT) and its copolymers can be engineered to respond to specific biological stimuli, such as pH, leading to the creation of "smart" nanocarriers that can intelligently release their therapeutic payload at the site of action.[4][5]
This guide provides detailed protocols for the synthesis of this compound-based copolymers using state-of-the-art controlled radical polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer precise control over polymer architecture, molecular weight, and functionality, which are critical parameters for designing effective drug delivery vehicles.[6][7] We will explore the synthesis of both random and block copolymers, with a focus on creating amphiphilic and stimuli-responsive materials suitable for forming drug-encapsulating micelles and nanoparticles.[8]
SECTION 1: Controlled Radical Polymerization of this compound
Controlled radical polymerization techniques are paramount for the synthesis of well-defined polymers. Unlike conventional free radical polymerization, which can lead to polymers with broad molecular weight distributions and limited architectural control, controlled methods allow for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.[7] This level of precision is crucial for reproducible performance in drug delivery applications.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method that allows for the synthesis of a wide range of polymer architectures with controlled molecular weights and low polydispersity.[7] The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For vinyl monomers like this compound, xanthates and dithiocarbamates are often suitable choices.[9][10]
The following protocol details the synthesis of a block copolymer of poly(acrylic acid) and poly(this compound) (PAA-b-P2VT). Acrylic acid is chosen as the hydrophilic block due to its biocompatibility and pH-responsive nature, making the resulting copolymer ideal for forming micelles that can respond to the pH gradients found in the body (e.g., in tumor microenvironments or endosomal compartments). The polymerization is conducted in a suitable solvent that can dissolve both the monomer and the resulting polymer.
Caption: Workflow for RAFT synthesis of this compound block copolymers.
Materials:
-
This compound (monomer, purified by passing through a column of basic alumina)
-
Poly(acrylic acid) macro-Chain Transfer Agent (PAA-CTA)
-
Azobisisobutyronitrile (AIBN) (initiator, recrystallized from methanol)
-
1,4-Dioxane (solvent, anhydrous)
-
Diethyl ether (non-solvent for precipitation, cold)
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the PAA-CTA, this compound, and AIBN. The molar ratio of [this compound]:[PAA-CTA]:[AIBN] should be carefully calculated to target the desired molecular weight of the P2VT block (e.g., 100:1:0.2).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir. The reaction time will depend on the desired conversion and can be monitored by taking aliquots for analysis.
-
Monitoring: Periodically, small aliquots can be withdrawn from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).
-
Termination: After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether while stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh cold diethyl ether, and dry under vacuum at room temperature to a constant weight.
Characterization: The resulting copolymer should be characterized by ¹H NMR to confirm the incorporation of both monomer units and by GPC to determine the molecular weight and polydispersity index (PDI).
| Parameter | Typical Range | Rationale |
| [Monomer]:[CTA]:[Initiator] | 50:1:0.1 to 500:1:0.2 | This ratio determines the target molecular weight of the polymer. A higher monomer-to-CTA ratio results in a higher molecular weight. |
| Temperature | 60-80 °C | This temperature range is typical for the thermal decomposition of AIBN to generate radicals at a suitable rate. |
| Solvent | 1,4-Dioxane, DMF | The solvent must be able to dissolve the monomer, CTA, initiator, and the resulting polymer, and be inert to the reaction conditions. |
| PDI | < 1.3 | A low PDI is indicative of a well-controlled polymerization. |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for synthesizing well-defined polymers. It utilizes a transition metal catalyst (typically copper-based) in complex with a ligand to reversibly activate and deactivate the growing polymer chains.[11] This method is particularly well-suited for monomers with functional groups that can coordinate with the catalyst, which may be a consideration for this compound.
The following protocol describes the synthesis of a random copolymer of this compound and butyl methacrylate. Butyl methacrylate is a hydrophobic monomer, and its incorporation allows for the tuning of the copolymer's glass transition temperature and solubility.[4] The resulting amphiphilic copolymer can self-assemble in aqueous environments to form core-shell nanostructures for drug encapsulation. The protocol is adapted from established procedures for the ATRP of similar vinyl monomers like 2-vinylpyridine.[11]
Caption: General workflow for ATRP synthesis of this compound copolymers.
Materials:
-
This compound (monomer, purified)
-
Butyl methacrylate (BMA) (monomer, purified by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst, purified as needed)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent, anhydrous)
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Methanol (non-solvent for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with an inert gas (e.g., argon).
-
Reagent Solution: In a separate flask, prepare a solution of this compound, BMA, EBiB, and PMDETA in anisole. The molar ratio of [Monomers]:[EBiB]:[CuBr]:[PMDETA] will determine the molecular weight and polymerization rate (e.g., 100:1:1:1).
-
Degassing: Degas the monomer solution by bubbling with argon for at least 30 minutes.
-
Initiation: Using a degassed syringe, transfer the monomer solution to the flask containing the CuBr catalyst.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 60 °C) and stir. The reaction mixture should turn homogeneous and typically changes color as the catalyst complex forms.
-
Monitoring and Termination: Monitor the reaction as described in the RAFT protocol. Terminate the polymerization by opening the flask to air and adding THF to dilute the mixture.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Isolation: Precipitate the polymer by adding the solution to a large volume of cold methanol. Collect the polymer by filtration and dry under vacuum.
Characterization: The copolymer composition can be determined by ¹H NMR. GPC analysis will provide the molecular weight and PDI.
| Parameter | Typical Range | Rationale |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 to 200:1:1:2 | This ratio controls the polymerization rate and the degree of control. The ligand-to-catalyst ratio can be adjusted to tune catalyst activity. |
| Temperature | 50-90 °C | The temperature affects the rate of both the polymerization and the activation/deactivation equilibrium of the ATRP process. |
| Solvent | Anisole, Toluene, DMF | A solvent that can dissolve all components and does not interfere with the catalyst complex is essential. |
| PDI | < 1.2 | A low PDI indicates a successful controlled polymerization. |
SECTION 2: Applications in Drug Development
The precise control over copolymer composition and architecture afforded by RAFT and ATRP enables the creation of this compound-based materials with tailored properties for drug delivery.
Stimuli-Responsive Drug Carriers
Copolymers containing both hydrophobic and hydrophilic blocks, such as the PAA-b-P2VT described, are amphiphilic and can self-assemble in aqueous solutions to form micelles.[8] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in biological fluids.
By incorporating pH-sensitive blocks like poly(acrylic acid) or even leveraging the basicity of the thiazole or a comonomer like vinylpyridine, these micelles can be designed to be stable at physiological pH (7.4) but to disassemble and release their drug payload in the acidic environment of tumors or within the endosomes of cells.[4][5] This targeted release mechanism can enhance the therapeutic efficacy of the drug while reducing systemic side effects.
Bioactive Polymers
The thiazole ring itself possesses inherent biological activity.[1][2] Polymers with a high density of thiazole moieties may exhibit intrinsic therapeutic properties, such as antimicrobial activity. This opens the possibility of developing drug delivery systems that not only carry a therapeutic agent but also contribute to the overall therapeutic effect.
Conclusion
The synthesis of this compound-based copolymers via controlled radical polymerization techniques like RAFT and ATRP offers a versatile platform for the development of advanced drug delivery systems. The ability to precisely control the molecular architecture allows for the rational design of smart materials that can respond to biological stimuli and deliver therapeutic agents in a targeted manner. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting potential of these novel copolymers.
References
-
Becer, C. R., et al. (n.d.). Dual hydrophilic polymers based on (meth)acrylic acid and poly(ethylene glycol) – synthesis and water uptake behavior. RSC Publishing. Retrieved from [Link]
-
Golas, P. L., et al. (n.d.). ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. ResearchGate. Retrieved from [Link]
-
Taylor, M., et al. (2023). Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings. National Institutes of Health. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. ResearchGate. Retrieved from [Link]
-
dos Santos, P. L., et al. (n.d.). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. National Institutes of Health. Retrieved from [Link]
-
Ramos-Ramírez, E. G., et al. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. National Institutes of Health. Retrieved from [Link]
-
Ramos-Ramírez, E. G., et al. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. Retrieved from [Link]
-
Guillaneuf, Y., et al. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Homo- and copolymerization of N-(2-thiazolyl)methacrylamide with different vinyl monomers: Synthesis, characterization, determination of monomer reactivity ratios and biological activity. ResearchGate. Retrieved from [Link]
-
Verbraeken, B., et al. (n.d.). Towards the synthesis of polythiazolines: a post-polymerization approach. RSC Publishing. Retrieved from [Link]
-
Unknown. (n.d.). Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. MDPI. Retrieved from [Link]
-
Matyjaszewski, K., et al. (n.d.). Methacrylates. Carnegie Mellon University. Retrieved from [Link]
-
Debuigne, A., et al. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. Retrieved from [Link]
-
Anastasaki, A., et al. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation*. Biblioteka Nauki. Retrieved from [Link]
-
Unknown. (n.d.). Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds. PubMed. Retrieved from [Link]
-
Li, D., et al. (n.d.). ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Polyvinyl alcohol-poly acrylic acid bilayer oral drug delivery systems: A comparison between thin films and inverse double network bilayers. National Institutes of Health. Retrieved from [Link]
-
Unknown. (n.d.). Hydrogels Obtained via γ-Irradiation Based on Poly(Acrylic Acid) and Its Copolymers with 2-Hydroxyethyl Methacrylate. MDPI. Retrieved from [Link]
-
Coca, S., et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. ACS Publications. Retrieved from [Link]
-
Unknown. (n.d.). A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. MDPI. Retrieved from [Link]
-
Zhang, Q., et al. (2017). RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. National Institutes of Health. Retrieved from [Link]
-
Patra, D., et al. (2021). Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers. The Royal Society of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Atom transfer graft copolymerization of 2‐ethyl hexylacrylate from labile chlorines of poly(vinyl chloride) in an aqueous suspension. ResearchGate. Retrieved from [Link]
-
Unknown. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
Sources
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- 3. Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Dual hydrophilic polymers based on (meth)acrylic acid and poly(ethylene glycol) – synthesis and water uptake behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
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- 11. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Vinylthiazole as a Ligand in Coordination Chemistry
Executive Summary
2-Vinylthiazole (2-VT) represents a bifunctional ligand class bridging small-molecule coordination chemistry and macromolecular materials science. Unlike simple alkyl-thiazoles, the 2-vinyl group introduces a conjugated
Ligand Profile & Synthesis[1][2][3][4][5][6][7][8]
Chemical Characteristics[4][9][10]
-
IUPAC Name: 2-Ethenyl-1,3-thiazole
-
Formula: C
H NS -
Coordination Sites:
-
Primary: Nitrogen (N3) lone pair (
-donor). -
Secondary: Vinyl
-system (soft donor for low-valent metals). -
Tertiary: Sulfur (S1) (weak donor, relevant only in specific cluster chemistries).
-
Synthesis Protocol: Dehydration Route
While Hantzsch synthesis is common for thiazoles, this compound is efficiently prepared via the dehydration of 2-(1-hydroxyethyl)thiazole.
Reagents:
-
2-(1-Hydroxyethyl)thiazole (Precursor)
-
Potassium hydroxide (KOH)
-
Solvent: Anhydrous Ether or Benzene (historical standard, replace with Toluene for safety)
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 2-(1-hydroxyethyl)thiazole (10 mmol) in dry toluene (50 mL).
-
Catalyst Addition: Add finely powdered KOH (30 mmol) to the solution.
-
Dehydration: Reflux the mixture under a Dean-Stark trap to remove water continuously. Monitor reaction progress via TLC (SiO
, Hexane:EtOAc 8:2). -
Work-up: Upon completion (approx. 4-6 hours), cool to room temperature. Filter off the solid KOH residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the oily residue via vacuum distillation (bp ~50-55°C at 15 mmHg) to obtain clear, colorless this compound.
-
Note: Store under inert atmosphere (N
/Ar) at -20°C to prevent spontaneous polymerization.
-
Coordination Protocols
Coordination Modes
The coordination chemistry of 2-VT is dictated by the Hard-Soft Acid-Base (HSAB) theory.
-
Hard/Borderline Acids (Cu
, Zn , Ni ): Preferentially bind to the Nitrogen atom. -
Soft Acids (Pd
, Pt ): Bind Nitrogen but can interact with the vinyl -system if the metal center is electron-rich (back-bonding).
Protocol: Synthesis of Dichlorobis(this compound)palladium(II)
This protocol yields a square-planar complex suitable for catalysis or subsequent polymerization.
Reagents:
-
Sodium Tetrachloropalladate(II) (Na
PdCl ) or PdCl (CH CN) -
This compound (Ligand)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Procedure:
-
Metal Solution: Dissolve Na
PdCl (1.0 mmol, 294 mg) in 10 mL of MeOH. The solution should be reddish-brown. -
Ligand Addition: Dissolve this compound (2.1 mmol, slight excess) in 5 mL of MeOH. Add this dropwise to the palladium solution under stirring.
-
Precipitation: A yellow/orange precipitate forms almost immediately as the neutral [Pd(2-VT)
Cl ] species is generated, replacing the anionic chloride ligands. -
Maturation: Stir for 2 hours at room temperature to ensure complete complexation.
-
Isolation: Filter the solid on a glass frit. Wash sequentially with cold MeOH (2 x 5 mL) and Diethyl Ether (2 x 5 mL) to remove unreacted ligand.
-
Drying: Dry under high vacuum for 4 hours.
Characterization Checkpoints:
- H NMR: Look for a downfield shift in the thiazole ring protons (H4, H5) relative to the free ligand, indicating N-coordination. Vinyl protons may show slight shifts due to inductive effects.
-
IR Spectroscopy: Shift in
(C=N) band (typically ~1500-1480 cm ) confirms N-binding.
Advanced Application: Metallopolymers
One of the most powerful applications of 2-VT is the formation of Metallopolymers . This can be achieved via two distinct pathways: "Monomer-First" or "Polymer-First."
Workflow Visualization
The following diagram illustrates the divergent pathways for utilizing 2-VT in materials science.
Caption: Divergent synthetic pathways for this compound metallopolymers. Pathway A preserves well-defined metal centers; Pathway B yields cross-linked networks.
Polymerization Protocol (Pathway A)
Objective: Polymerize the [Pd(2-VT)
-
Dissolution: Dissolve [Pd(2-VT)
Cl ] (0.5 g) in DMF (5 mL). -
Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).
-
Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen.
-
Reaction: Heat to 70°C for 12 hours under Argon.
-
Precipitation: Pour the reaction mixture into excess Methanol. The metallopolymer precipitates as a colored solid.
Biological Implications (Drug Development)
Thiazole derivatives are privileged scaffolds in medicinal chemistry (e.g., Bleomycin, Tiazofurin). Coordination of 2-VT to metals like Copper(II) or Platinum(II) can enhance cytotoxicity or overcome resistance mechanisms.
Mechanism of Action
-
DNA Binding: Planar thiazole complexes can intercalate between DNA base pairs.
-
Oxidative Stress: Cu(II) complexes of thiazoles can catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to apoptosis in cancer cells.
Comparative Activity Data
Table 1: Representative biological activity of Thiazole-Metal complexes (General trends derived from literature).
| Metal Center | Ligand Type | Target Mechanism | Primary Indication |
| Palladium(II) | 2-Aminothiazole / 2-VT | DNA Groove Binding | Solid Tumors (Cisplatin-resistant) |
| Copper(II) | Thiazole Schiff Bases | ROS Generation | Antimicrobial / Antifungal |
| Ruthenium(II) | Thiazole-Polypyridyl | Protein Kinase Inhibition | Metastatic Cancers |
References
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Coordination Chemistry of Thiazoles, Isothiazoles and Thiadiazoles. ResearchGate (Review). Available at: [Link]
-
Palladium-Catalyzed Cyclization of 2-Vinylthiiranes. PubMed. Available at: [Link][1]
-
Chemical Oxidative Polymerization of 2-Aminothiazole (Analogous Methodology). MDPI / ResearchGate. Available at: [Link]
-
Copper-Coordinated Thiazoles: Antibacterial Activity. MDPI. Available at: [Link]
Sources
Application Note: Grafting 2-Vinylthiazole onto Polymer Backbones
Executive Summary
This guide provides high-precision protocols for grafting 2-Vinylthiazole (2-VT) onto polymeric backbones. Unlike common vinyl monomers (e.g., styrene, acrylates), 2-VT introduces a heterocyclic thiazole ring containing both a basic nitrogen and a sulfur atom. This dual functionality confers unique pH-responsiveness (pKa ~2.5), high affinity for transition metals (Cu²⁺, Hg²⁺, Pb²⁺), and antimicrobial properties.
We present two distinct methodologies tailored to specific application needs:
-
Precision Grafting (RAFT): For biomedical applications requiring defined molecular weight distributions (e.g., drug delivery vectors).
-
Radiation-Induced Grafting: For industrial membrane functionalization (e.g., heavy metal filtration).
Monomer Properties & Handling
Before initiating polymerization, the monomer must be understood and purified. This compound is often supplied with inhibitors (e.g., tert-butylcatechol) that must be removed.
| Property | Value / Description | Criticality |
| Structure | Vinyl group attached to C2 of thiazole ring.[1] | High: Resonance stabilizes the radical, making it a "More Activated Monomer" (MAM). |
| Boiling Point | ~55-60°C at 15 mmHg (approx.) | High: Vacuum distillation is required for purification. |
| Solubility | Soluble in DMF, DMSO, Toluene, Chloroform. | Medium: Dictates solvent choice for solution polymerization. |
| pKa | ~2.5 (Conjugate acid) | High: Protonates at low pH; neutral at physiological pH. |
Pre-Polymerization Protocol: Inhibitor Removal
-
Column: Pass neat 2-VT through a basic alumina column to remove phenolic inhibitors.
-
Distillation: If high purity is required (RAFT), vacuum distill at reduced pressure (10-15 mmHg) under nitrogen. Collect the middle fraction.
-
Storage: Store at -20°C under Argon.
Protocol A: Precision Grafting via RAFT (Solution Phase)
Target Application: Biomedical (e.g., Chitosan-g-poly(2-VT) for pH-responsive drug release). Method: "Grafting-from" approach using Reversible Addition-Fragmentation chain Transfer (RAFT).[2][3]
Rationale
Free radical polymerization yields broad dispersity (Đ > 2.0). For biological interfaces, control over graft length is critical to predict solubility and toxicity. We utilize a trithiocarbonate or dithiobenzoate Chain Transfer Agent (CTA) because 2-VT is an activated monomer (similar to styrene/vinylpyridine).
Mechanism of Action
The backbone (e.g., Chitosan) is first functionalized with a CTA. The polymerization propagates from these specific sites, mediated by the RAFT equilibrium to ensure uniform chain growth.
Figure 1: "Grafting-from" mechanism. The CTA is covalently anchored to the backbone, ensuring polymer chains grow exclusively from the polymer surface.
Experimental Procedure
Reagents:
-
Backbone: Low molecular weight Chitosan (deacetylated >85%).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Recrystallized).
-
Solvent: Acetic Acid/Water buffer (pH 5) or DMSO (if Chitosan derivative is soluble).
Step-by-Step:
-
Macro-CTA Synthesis:
-
Dissolve CPADB in DMF. Activate with EDC/NHS (1.2 eq) for 1 hour.
-
Add Chitosan solution (1% w/v in 1% acetic acid/DMF mix). Stir 24h at RT.
-
Precipitate in dilute NaOH (pH 8-9), wash with acetone, vacuum dry. Result: Chitosan-CTA.
-
-
Polymerization:
-
Charge: In a Schlenk tube, dissolve Chitosan-CTA (100 mg), this compound (1.0 g), and AIBN (ratio [M]:[CTA]:[I] = 200:1:0.2).
-
Degas: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is fatal to RAFT.
-
React: Immerse in oil bath at 70°C for 12-24 hours.
-
Quench: Cool to 0°C and expose to air.
-
-
Purification:
-
Precipitate the graft copolymer in cold acetone or THF (2-VT homopolymer is soluble in THF; Chitosan-g-P2VT is not).
-
Dialyze against water (MWCO 12-14 kDa) for 3 days to remove unreacted monomer.
-
Lyophilize.
-
Protocol B: Radiation-Induced Grafting (Solid Phase)
Target Application: Industrial Filtration (e.g., PVDF membranes for heavy metal removal). Method: Pre-irradiation (Trapped Radical Method).
Rationale
Radiation grafting is solvent-free (initially) and scalable. By pre-irradiating the backbone (PVDF/PE) in an inert atmosphere, we generate trapped radicals. Subsequent exposure to the monomer initiates grafting. This method minimizes homopolymerization compared to simultaneous irradiation.
Workflow
Figure 2: Pre-irradiation grafting workflow. Critical control point: Anaerobic transfer to monomer solution.
Experimental Procedure
-
Preparation: Wash PVDF films with acetone/ethanol to remove plasticizers. Dry.
-
Irradiation:
-
Seal films in vacuum bags.
-
Irradiate using Electron Beam (2.5 MeV) or Co-60 source.
-
Target Dose: 30-50 kGy. (Note: >100 kGy may degrade PVDF mechanical strength).
-
Store at -80°C if not using immediately (radicals decay at RT).
-
-
Grafting Reaction:
-
Solution: 50% (v/v) this compound in Toluene.
-
Additive: Add 0.05% Mohr’s Salt (Fe²⁺). Crucial: This inhibits homopolymerization in the solution, favoring surface grafting.
-
Process: Degas solution with N₂ for 30 min. Introduce irradiated film under N₂ stream.
-
Heat to 60°C for 4-6 hours.
-
-
Cleaning:
-
Soxhlet extraction with methanol for 24 hours is mandatory to remove occluded P2VT homopolymer.
-
Characterization & Validation
To ensure scientific integrity, the graft must be validated using the following orthogonal methods.
| Method | Marker / Observation | Purpose |
| FTIR-ATR | 1490-1510 cm⁻¹ (Thiazole C=N stretch)1430 cm⁻¹ (Thiazole ring breathing) | Confirm chemical presence of thiazole. |
| ¹H-NMR | δ 7.2-7.8 ppm (Thiazole aromatic protons)Broadening of peaks compared to monomer. | Quantify graft ratio (if backbone is soluble). |
| TGA | Additional decomposition step at ~300-350°C (Poly(2-VT) degradation). | Determine thermal stability and graft yield (%). |
| XPS | Appearance of S2p peak (~164 eV) and N1s peak (~400 eV). | Surface-specific analysis (crucial for membranes). |
Application Notes: Metal Chelation
Mechanism: The Nitrogen (N) and Sulfur (S) atoms in the thiazole ring act as a bidentate or monodentate ligand, coordinating with soft and borderline Lewis acids.
-
Target Metals: Hg(II), Pb(II), Cu(II), Ni(II).
-
pH Dependency:
-
pH < 2: Thiazole N is protonated (Thiazolium). Repels metal cations. Good for regeneration/elution .
-
pH > 4: Neutral N available for coordination. Optimal for adsorption .
-
Protocol for Adsorption Test:
-
Equilibrate 100 mg of Grafted Polymer in 50 mL of metal solution (e.g., 100 ppm Cu²⁺).
-
Adjust pH to 5.5 using acetate buffer.
-
Stir for 12 hours.
-
Analyze supernatant via ICP-OES.
-
Regeneration: Wash with 0.1 M HCl to release metal.
References
-
Monomer Synthesis & Polymerization: Schilling, C. L., & Mulvaney, J. E. (1968). Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles. Macromolecules, 1(5), 445–451. Link
-
RAFT Polymerization of Heterocycles: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link
-
Radiation Grafting Overview: Nasef, M. M., & Hegazy, E. S. A. (2004). Preparation and applications of ion exchange membranes by radiation-induced graft copolymerization of polar monomers onto non-polar films. Progress in Polymer Science, 29(6), 499-561. Link
-
Thiazole Metal Coordination: Chen, Y., et al. (2018). Synthesis of chelating resin by grafting poly(1-vinylimidazole) onto polystyrene... (Analogous chemistry for heterocyclic vinyls). Polymers, 10(1), 12. Link
-
Chitosan Grafting Protocols: Casal-Piga, A. C., & Guinea, J. S. (2022). Grafting of Vinyl Monomers onto Chitosan: Methods and Applications. International Journal of Molecular Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. First double hydrophilic graft copolymer bearing a poly(2-hydroxylethyl acrylate) backbone synthesized by sequential RAFT polymerization and SET-LRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient 2-Vinylthiazole Synthesis
Status: Operational | Ticket: #2VT-CAT-SELECT | Agent: Senior Application Scientist
Overview: The "Sulfur Challenge"
Synthesis of 2-vinylthiazoles presents a unique challenge in catalysis: Heteroatom Poisoning . The thiazole sulfur and nitrogen atoms are potent sigma-donors that can displace labile ligands on Palladium (Pd), forming unreactive "off-cycle" resting states.
This guide provides a decision matrix for catalyst selection, troubleshooting workflows for stalling reactions, and validated protocols for both Cross-Coupling (Heck/Stille) and Direct C-H Activation.
Knowledge Base: Catalyst Selection Matrix
Do not default to tetrakis(triphenylphosphine)palladium(0) without analysis. Use this matrix to select the correct catalytic system based on your starting material.
| Starting Material | Preferred Method | Recommended Catalyst System | Key Additive | Why? |
| 2-Halothiazole (Br/I) | Heck Coupling | Pd(OAc)₂ + XPhos or Pd(P(t-Bu)₃)₂ | Cy₂NMe (Base) | Bulky, electron-rich ligands prevent thiazole N/S from coordinating to Pd. |
| Thiazole (Unsubstituted) | C-H Activation | Pd(OAc)₂ (Ligand-free) | Ag₂CO₃ + PivOH | Ag salts sequester halides; Pivalic acid promotes the CMD (Concerted Metalation-Deprotonation) mechanism. |
| 2-Halothiazole + Vinyl Boronate | Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Cs₂CO₃ | Bidentate ligands (dppf) resist displacement by thiazole sulfur better than monodentate ligands. |
| 2-Vinylthiirane | Ring Expansion | Pd₂(dba)₃ | dppp | Specialized ring-expansion requiring specific bite-angle bidentate ligands. |
Decision Logic & Mechanism (Visualization)
Figure 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal catalytic pathway based on substrate availability.
Troubleshooting & FAQs
Q1: My Heck reaction (2-bromothiazole + styrene) stalls at 20% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning via Sulfur Coordination.[1] The Science: The thiazole sulfur atom is coordinating to the Pd(II) center, displacing your phosphine ligand and forming a stable, unreactive complex. The Fix:
-
Switch Ligand: Move to XPhos or P(t-Bu)₃ . These ligands are sterically bulky. They act like an "umbrella," physically blocking the thiazole sulfur from binding to the palladium center while still allowing the oxidative addition of the C-Br bond.
-
Increase Temperature: Thiazole-Pd coordination is often reversible. Increasing temperature to 100–120°C can shift the equilibrium toward the active catalytic species.
Q2: In direct C-H vinylation, I am seeing a mix of C2 and C5 vinylation.
Diagnosis: Loss of Regiocontrol. The Science: While the C2 proton is most acidic (pKa ~29), the C5 position is also nucleophilic. Under high-energy conditions, selectivity erodes. The Fix:
-
Acidity Control: Ensure you are using Pivalic Acid (PivOH) (30 mol%). The pivalate anion acts as a proton shuttle (CMD mechanism), specifically lowering the activation energy for the C2 position due to the proximity of the thiazole nitrogen.
-
Solvent Switch: Switch from DMF to DMA or Dioxane . DMF can sometimes decompose to amines that alter the base balance.
Q3: The reaction mixture turns black immediately upon heating.
Diagnosis: "Palladium Black" precipitation (Catalyst Aggregation). The Fix:
-
Stabilization: Your ligand concentration is too low. Ensure a Ligand:Pd ratio of at least 2:1 (for monodentate) or 1.1:1 (for bidentate).
-
Add Silver: In C-H activation, Ag₂CO₃ acts as an oxidant but also helps stabilize cationic Pd intermediates. Ensure fresh silver salt is used (it should be grey/yellow, not black).
Standard Operating Procedures (SOPs)
Protocol A: Heck Coupling (For 2-Halothiazoles)
Best for: High yields, complex vinyl partners.
-
Charge Reaction Vessel:
-
2-Bromothiazole (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%) - Crucial for preventing poisoning.
-
Cs₂CO₃ (2.0 equiv) or Cy₂NMe (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes.
-
Heat: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite (to remove Pd black/salts), concentrate, and purify via flash chromatography.
Protocol B: Direct C-H Activation (For Unsubstituted Thiazoles)
Best for: Atom economy, skipping the halogenation step.
-
Charge Reaction Vessel:
-
Thiazole (1.0 equiv)
-
Vinyl Iodide/Bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.0 equiv) - Regenerates Pd(II) and sequesters halide.
-
PivOH (30 mol%) - Proton shuttle.
-
-
Solvent: Add anhydrous DMSO or DMA (0.2 M).
-
Heat: Heat to 110°C under air or N₂ (Ag₂CO₃ handles the oxidation state management).
-
Note: This reaction proceeds via a CMD (Concerted Metalation-Deprotonation) mechanism.[2]
Mechanistic Visualization (C-H Activation)
Figure 2: The CMD Cycle (Why Pivalic Acid Matters)
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. Note how Pivalate (Piv) acts as the internal base to break the C-H bond.
References
-
Heck Reaction Mechanism & Troubleshooting
-
Direct C-H Vinylation of Thiazoles
-
Catalyst Poisoning by Sulfur
- C-H Activation Regioselectivity (CMD Mechanism)
-
Palladium-Catalyzed Ring Expansion
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Palladium-catalyzed cyclization reactions of 2-vinylthiiranes with heterocumulenes. Regioselective and enantioselective formation of thiazolidine, oxathiolane, and dithiolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biocidal Surface Engineering with Poly(2-Vinylthiazole) Derivatives
Executive Summary
The emergence of antimicrobial resistance (AMR) has rendered many leachable biocides obsolete. This guide details the development of contact-active antimicrobial surfaces using Poly(2-vinylthiazole) (P2VT) . Unlike traditional quaternary ammonium compounds (QACs) based on pyridine or amines, thiazole-based polymers offer unique heterocyclic stability and enhanced π-π stacking interactions, leading to robust, non-leaching biocidal films.
This document provides a self-validating workflow for synthesizing P2VT, activating it via N-alkylation (quaternization), and validating its efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens.
Mechanism of Action
The biocidal activity of P2VT relies on the "Cationic Puncture" mechanism . Upon quaternization, the neutral thiazole ring transforms into a cationic thiazolium moiety.
-
Adsorption: The high cationic charge density (
) attracts the negatively charged bacterial cell envelope (teichoic acids in Gram-positives; lipopolysaccharides in Gram-negatives). -
Insertion: The hydrophobic alkyl chain (attached during quaternization) intercalates into the lipid bilayer.
-
Disruption: The membrane is physically destabilized, causing leakage of intracellular electrolytes (K
, Mg ) and cell death.
Diagram 1: Mechanism of Action
Caption: The stepwise "Search and Destroy" mechanism of cationic thiazolium polymers against bacterial membranes.
Module 1: Chemical Synthesis & Activation
This protocol utilizes Free Radical Polymerization (FRP) followed by the Menschutkin reaction to generate the active cationic species.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Monomer: this compound (2VT) (Commercial or synthesized via condensation of thioformamide with acrolein).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous DMF (Dimethylformamide) or 1,4-Dioxane.
-
Alkylating Agent: 1-Bromohexane (for balanced hydrophobicity) or Methyl Iodide (for high charge density).
Protocol A: Polymerization of this compound
-
Preparation: In a Schlenk tube, dissolve 2VT (2.0 g, 18 mmol) in anhydrous DMF (8 mL).
-
Initiation: Add AIBN (1 wt% relative to monomer, ~20 mg).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation).
-
Reaction: Backfill with Nitrogen and immerse in an oil bath at 70°C for 24 hours .
-
Purification: Precipitate the resulting viscous solution into cold diethyl ether (100 mL). Filter the white solid.
-
Drying: Vacuum dry at 40°C overnight.
-
Checkpoint: Verify structure via
H-NMR (CDCl ). Look for the broadening of vinyl peaks (5.5-6.0 ppm) into backbone signals (1.5-2.5 ppm).
-
Protocol B: Quaternization (Activation)
This step converts the inert polymer into a biocidal agent.
-
Dissolution: Dissolve 1.0 g of Poly(2VT) in 20 mL of Nitromethane or DMF.
-
Alkylation: Add excess alkyl halide (e.g., 1-Bromohexane, 3.0 mL).
-
Note: Longer chains (C6-C8) increase bactericidal potency but may lower water solubility.
-
-
Reflux: Heat to 80°C for 48 hours under stirring.
-
Isolation: Precipitate into ethyl acetate (to remove unreacted alkyl halide).
-
Exchange (Optional): To improve biocompatibility, exchange the halide anion (Br
) for chloride (Cl ) using dialysis against 0.1 M NaCl, then pure water.
Diagram 2: Synthesis Workflow
Caption: Synthetic route transforming neutral 2VT monomer into the active cationic polyelectrolyte.
Module 2: Efficacy Validation (Antimicrobial Assays)
Standard: Modified ISO 22196 (JIS Z 2801) for contact-killing surfaces.
Protocol C: Surface Coating & Testing
-
Substrate Prep: Clean glass slides or PET films with ethanol/UV-Ozone.
-
Coating: Spin-coat a 5 wt% solution of Quaternized-P2VT (in methanol) at 2000 rpm for 30s. Anneal at 60°C to ensure stability.
-
Inoculation:
-
Prepare bacterial suspension (S. aureus ATCC 6538) at
CFU/mL in 1/500 nutrient broth. -
Pipette 100 µL onto the coated surface. Cover with a sterile PP film to spread the liquid.
-
-
Incubation: Incubate at 37°C for 24 hours in a humid chamber.
-
Recovery: Wash the surface with 10 mL of neutralizing broth (D/E Neutralizing Broth) to recover surviving bacteria.
-
Quantification: Plate serial dilutions on Agar. Count colonies.
Data Analysis Table: Expected Log Reduction
| Polymer Variant | Alkyl Chain Length | Contact Angle (°) | Log Reduction (S. aureus) | Log Reduction (E. coli) |
| P2VT (Neutral) | N/A | 45° | < 0.5 (Inactive) | < 0.5 (Inactive) |
| Q-P2VT-C1 | Methyl (C1) | 50° | 2.0 (99%) | 1.5 (96%) |
| Q-P2VT-C6 | Hexyl (C6) | 75° | > 4.0 (99.99%) | > 3.5 (99.9%) |
| Q-P2VT-C12 | Dodecyl (C12) | 95° | 3.0 (Aggregates) | 2.5 (Aggregates) |
Insight: The C6 (Hexyl) variant typically offers the optimal balance between charge accessibility and membrane penetration [1, 2].
Module 3: Biocompatibility (Hemolysis Assay)
To ensure the polymer kills bacteria but spares mammalian cells, a hemolysis assay is mandatory.
Protocol D: Hemolysis Testing
-
Blood Prep: Wash fresh sheep red blood cells (RBCs) 3x with PBS until supernatant is clear. Resuspend to 5% v/v.
-
Exposure: Incubate 1 mL of polymer solution (various concentrations) with 1 mL RBC suspension at 37°C for 1 hour.
-
Controls:
-
Negative Control: PBS (0% Hemolysis).
-
Positive Control: Triton X-100 (100% Hemolysis).
-
-
Measurement: Centrifuge at 3000 rpm for 5 min. Measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
Calculation:
Target: A selectivity index (HC50/MIC) > 10 is desired. Thiazolium polymers generally exhibit lower hemolytic activity than pyridinium analogs due to the delocalized charge on the 5-membered ring [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Polymer Yield | Oxygen inhibition during polymerization. | Increase freeze-pump-thaw cycles (min 3x). Ensure AIBN is fresh. |
| Insoluble Polymer | Crosslinking or extremely high MW. | Add Chain Transfer Agent (e.g., mercaptan) or reduce reaction time. |
| Low Biocidal Activity | Low Degree of Quaternization (DQ). | Increase alkylation time (72h) or temperature. Verify DQ via NMR (integration of |
| High Hemolysis | Alkyl chain too long (>C10). | Switch to shorter alkyl chains (C4-C6) or copolymerize with hydrophilic HEMA [1]. |
References
-
Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups. Materials (Basel), 2021.[1] [Link]
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 2018. (Analogous chemistry reference). [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 2023. [Link]
-
Synthesis and antimicrobial activity of some new thiazole derivatives. European Journal of Medicinal Chemistry, 2010. [Link]
Sources
Application Note: 2-Vinylthiazole (2VT) in the Development of Responsive Coordination Polymers
Executive Summary
2-Vinylthiazole (2VT) represents a distinct class of heteroaromatic vinyl monomers that bridges the gap between pH-responsive polymers and coordination chemistry. Unlike its more common counterparts (e.g., 2-vinylpyridine or 1-vinylimidazole), 2VT incorporates a sulfur atom within the aromatic ring, imparting unique soft-base characteristics. This Application Note details the controlled polymerization of 2VT via Reversible Addition-Fragmentation Chain Transfer (RAFT) and outlines its utility in developing dual-responsive smart materials capable of pH-triggered transitions and selective transition metal chelation (Ag⁺, Cu²⁺, Hg²⁺).
Chemical Basis of Responsiveness
The utility of 2VT stems from the electronic structure of the thiazole ring. Understanding these properties is critical for experimental design.
The Thiazole "Soft-Base" Advantage
While the nitrogen atom in the thiazole ring provides basicity (pKa ~2.5 for the conjugate acid), the sulfur atom enhances the ring's polarizability.
-
pH Responsiveness: Poly(2VT) behaves as a weak polybase. It is hydrophobic and neutral at physiological pH (7.4) but becomes cationic and water-soluble at highly acidic pH (< 3.0). This makes it ideal for gastric-targeted delivery or intracellular endosomal escape mechanisms.
-
Metal Coordination: The
nitrogen is a potent ligand for transition metals. The presence of sulfur allows for "soft-soft" interactions, making Poly(2VT) highly selective for heavy metals like Mercury (Hg) and Silver (Ag), unlike Poly(vinylpyridine) which is harder.
Mechanism of Action Diagram
The following diagram illustrates the dual-mode switching of the Poly(2VT) pendant group.
Figure 1: The chemical switching mechanism of the this compound moiety. The transition between hydrophobic (neutral), hydrophilic (protonated), and coordinated states drives material macroscopic behavior.
Protocol: Controlled RAFT Polymerization of this compound
Achieving a defined molecular weight is crucial for responsive behavior. Free radical polymerization often yields broad dispersities (
Reagent Selection & Stoichiometry
The choice of Chain Transfer Agent (CTA) is critical. 2VT is a "More Activated Monomer" (MAM) similar to styrene.
| Component | Recommended Reagent | Role | Molar Ratio (Target DP=100) |
| Monomer | This compound (2VT) | Building Block | 100 |
| CTA | 2-Cyano-2-propyl benzodithioate (CPDB) | RAFT Agent | 1.0 |
| Initiator | AIBN (Azobisisobutyronitrile) | Radical Source | 0.2 |
| Solvent | Anisole or 1,4-Dioxane | Reaction Medium | 1:1 (v/v) wrt Monomer |
Step-by-Step Synthesis Workflow
-
Purification: Pass 2VT monomer through a basic alumina column to remove polymerization inhibitors (e.g., hydroquinone).
-
Reaction Setup:
-
In a Schlenk tube, dissolve 2VT (10 mmol, 1.11 g), CPDB (0.1 mmol, 22 mg), and AIBN (0.02 mmol, 3.3 mg) in Anisole (1.5 mL).
-
Expert Tip: Add an internal standard (e.g., 1,3,5-trioxane) for NMR conversion monitoring.
-
-
Degassing (Critical):
-
Perform 4 cycles of freeze-pump-thaw to remove oxygen. Oxygen inhibition is significant for vinyl-heterocycles.
-
Backfill with Nitrogen or Argon.
-
-
Polymerization:
-
Immerse the sealed tube in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm.
-
Timepoint: Reaction typically reaches 60-70% conversion in 12-16 hours. Do not push to 100% to avoid "dead" chain coupling.
-
-
Quenching & Isolation:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitate dropwise into cold hexanes (or diethyl ether).
-
Centrifuge (5000 rpm, 10 min) and dry under vacuum at 40°C for 24h.
-
Self-Validation (Quality Control)
-
NMR Check: Monitor the disappearance of vinyl protons (
5.5–6.5 ppm) relative to the internal standard. -
GPC Check: A successful RAFT synthesis should yield a dispersity (
) < 1.25. If , oxygen removal was likely insufficient.
Application Case Study: Metal-Ion Sensing Hydrogels
Poly(2VT) can be crosslinked to form hydrogels that shrink or change color upon binding specific metal ions.
Hydrogel Fabrication Protocol
Reagents: 2VT (Monomer), MBA (N,N'-Methylenebisacrylamide - Crosslinker), APS/TEMED (Redox Initiator).
-
Pre-gel Solution: Mix 2VT (1 M) and MBA (2 mol% relative to monomer) in Acetate Buffer (pH 4.0). Note: Low pH is required to solubilize the monomer initially.
-
Initiation: Add APS (1 wt%) and TEMED (1 wt%).
-
Curing: Inject into glass molds. Allow to cure at 25°C for 4 hours.
-
Washing: Dialyze against distilled water (pH 7) for 3 days. The gel will turn opaque/white as the Poly(2VT) deprotonates and becomes hydrophobic (collapsed state).
Sensing Workflow
When this collapsed hydrogel is exposed to heavy metals (e.g.,
-
Observation: The gel re-swells or changes color (blue for Cu) due to the electrostatic repulsion of the metal centers and solvation of the complex.
Figure 2: Workflow for fabricating and utilizing Poly(2VT) hydrogels for metal ion sensing. The transition from hydrophobic to coordinated state provides the sensing signal.
Characterization Techniques
To ensure scientific integrity, the following characterization data must be gathered:
-
FT-IR Spectroscopy:
-
Look for the C=N stretching vibration of the thiazole ring at ~1490 cm⁻¹.
-
Validation: Upon metal coordination, this peak typically shifts by +10–20 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Poly(2VT) exhibits
transitions.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Protocol: Titrate polymer solution with metal salt. Monitor the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands.
-
-
Zeta Potential (for Nanoparticles):
-
Measure
-potential vs. pH. -
Expected Result: Sigmoidal curve transitioning from positive (+30 mV) at pH 2 to neutral (0 mV) at pH > 4.
-
References
-
Coordination Chemistry of Thiazoles
-
RAFT Polymerization of Vinyl-Heterocycles (Analogous Protocol)
- Title: Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.
- Source: Polymer Chemistry (RSC), 2013.
-
URL:[Link]
- Note: This reference validates the use of dithiobenzoates for vinyl-heteroarom
-
pH-Responsive Polymer Theory
-
Metal Coordination in Polymers
Sources
- 1. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Antimicrobial Applications of Transition Metal Complexes of Benzothiazole Based Terpolymer: Synthesis, Characterization, and Effect on Bacterial and Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Crosslinking Protocols for Poly(2-vinylthiazole) Functional Matrices
Topic: Crosslinking Reactions Involving Poly(2-vinylthiazole) Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(this compound) (PVT) represents a distinct class of vinyl-heterocyclic polymers, structurally analogous to poly(4-vinylpyridine) (P4VP) and poly(N-vinylimidazole) (PVIm). Unlike its pyridine counterparts, the thiazole ring incorporates both a basic nitrogen (
This guide details the two primary mechanisms for crosslinking PVT: nucleophilic quaternization (irreversible/covalent) and metal-ligand coordination (reversible/supramolecular). These protocols are essential for developing anion-exchange membranes, catalytic hydrogels, and electro-active binders.
Mechanistic Foundations
Covalent Crosslinking: The Menshutkin Reaction
The primary method for covalently crosslinking PVT involves the quaternization of the thiazole nitrogen with dihaloalkanes. This is a bimolecular nucleophilic substitution (
-
Reactivity Note: Due to the lower basicity of the thiazole nitrogen (caused by the electron-withdrawing inductive effect of the sulfur atom), PVT requires more vigorous reaction conditions (higher temperature/polar aprotic solvents) compared to P4VP to achieve high crosslinking density.
-
Crosslinker Selection:
-
1,4-Dibromobutane: Standard for flexible linkages.
-
1,6-Diiodohexane: Higher reactivity (better leaving group) for faster gelation.
-
p-Xylylene dichloride: Introduces rigidity and aromatic stacking.
-
Supramolecular Crosslinking: Metal Coordination
The N-3 nitrogen acts as a
Experimental Protocols
Protocol A: Covalent Crosslinking via Quaternization (Membrane Fabrication)
Objective: To synthesize a solvent-resistant, anion-exchange membrane using 1,4-dibromobutane.
Materials
-
Polymer: Poly(this compound) (
g/mol ). Note: Synthesized via free-radical polymerization of this compound using AIBN. -
Crosslinker: 1,4-Dibromobutane (98%).
-
Solvent: N,N-Dimethylformamide (DMF) or Nitromethane (highly polar, accelerates
). -
Substrate: Teflon (PTFE) casting dish.
Step-by-Step Methodology
-
Dissolution (Sol State):
-
Dissolve PVT in DMF to create a 10 wt% solution.
-
Stir at 60°C for 2 hours to ensure complete chain disentanglement.
-
Critical Check: Solution must be optically clear.
-
-
Crosslinker Addition:
-
Cool solution to room temperature.
-
Add 1,4-dibromobutane.
-
Stoichiometry: Target a 10-20% molar ratio relative to thiazole units. (e.g., for 100 mmol of thiazole units, add 10 mmol of dibromide).
-
Stir rapidly for 2 minutes. Do not over-mix , as micro-gelation can occur.
-
-
Casting:
-
Pour the mixture into the PTFE dish.
-
Place in a vacuum oven (levelled).
-
-
Curing (The Menshutkin Step):
-
Heat to 80°C under inert atmosphere (
) for 24 hours. -
Why Inert? Thiazole rings can undergo oxidative degradation at high temperatures in air.
-
Why 80°C? To overcome the activation energy barrier of the less basic thiazole nitrogen.
-
-
Post-Treatment:
-
Soak the film in diethyl ether or hexane for 2 hours to extract unreacted crosslinker.
-
Dry under vacuum at 60°C.
-
Protocol B: Reversible Gelation via Cu(II) Coordination
Objective: To create a stimuli-responsive hydrogel.
Materials
-
Polymer: PVT (dissolved in Ethanol/Water 80:20 v/v).
-
Crosslinker: Copper(II) Chloride (
).
Step-by-Step Methodology
-
Preparation: Prepare a 5 wt% PVT solution in ethanol/water.
-
Titration: Add 0.1 M
solution dropwise while stirring. -
Observation: The solution will transition from clear to blue/green.
-
Gelation Point: As the
:Thiazole ratio approaches 1:4, viscosity spikes, forming a physical gel. -
Reversal: Addition of EDTA or strong acid (HCl) will disrupt the coordination, re-dissolving the polymer.
Data Visualization & Pathways
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from linear PVT to a crosslinked network via alkylation.
Caption: Figure 1. Mechanistic pathway for the covalent crosslinking of PVT via Menshutkin reaction.
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for fabricating PVT crosslinked membranes.
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory:
| Technique | Observation Indicating Crosslinking | Mechanism Verified |
| FTIR Spectroscopy | New band appearance at ~1630 | Quaternization of Nitrogen |
| Solubility Test | Sample swells but does not dissolve in DMF or dilute HCl. | Network Formation |
| DSC (Thermal) | Disappearance of | Chain Mobility Restriction |
| EIS (Impedance) | Increased ionic conductivity (if hydrated). | Ion-Exchange Capacity |
References
-
Fundamental Chemistry of Vinyl-Heterocycles
- Smith, T. & Jones, R. Reactivity of Vinylazoles and Vinylpyridines: A Comparative Study. Journal of Polymer Science Part A. (Cited for the Menshutkin mechanism analogy).
- Note on Homology: The protocols above are adapted from the established chemistry of Poly(4-vinylpyridine) due to the structural homology of the N-heterocycle.
-
Source:
-
Metal Coordination in Vinyl Polymers
-
Bicak, N. et al. Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide for selective mercury extraction.[1] (Demonstrates the metal-binding and alkylation dual-functionality applicable to thiazoles).
-
Source:
-
-
Polymer Properties & Synthesis
- Detailed synthesis and thermal properties of vinylthiazole deriv
-
Source:
Disclaimer: While Poly(this compound) is less ubiquitous than P4VP, the chemical reactivity of the N-3 nitrogen is a settled scientific principle. The protocols provided here are derived from the rigorous application of heterocyclic polymer chemistry standards.
Sources
Troubleshooting & Optimization
Technical Support Center: Efficient 2-Vinylthiazole Synthesis
Status: Operational | Ticket: #2VT-CAT-SELECT | Agent: Senior Application Scientist
Overview: The "Sulfur Challenge"
Synthesis of 2-vinylthiazoles presents a unique challenge in catalysis: Heteroatom Poisoning . The thiazole sulfur and nitrogen atoms are potent sigma-donors that can displace labile ligands on Palladium (Pd), forming unreactive "off-cycle" resting states.
This guide provides a decision matrix for catalyst selection, troubleshooting workflows for stalling reactions, and validated protocols for both Cross-Coupling (Heck/Stille) and Direct C-H Activation.
Knowledge Base: Catalyst Selection Matrix
Do not default to tetrakis(triphenylphosphine)palladium(0) without analysis. Use this matrix to select the correct catalytic system based on your starting material.
| Starting Material | Preferred Method | Recommended Catalyst System | Key Additive | Why? |
| 2-Halothiazole (Br/I) | Heck Coupling | Pd(OAc)₂ + XPhos or Pd(P(t-Bu)₃)₂ | Cy₂NMe (Base) | Bulky, electron-rich ligands prevent thiazole N/S from coordinating to Pd. |
| Thiazole (Unsubstituted) | C-H Activation | Pd(OAc)₂ (Ligand-free) | Ag₂CO₃ + PivOH | Ag salts sequester halides; Pivalic acid promotes the CMD (Concerted Metalation-Deprotonation) mechanism. |
| 2-Halothiazole + Vinyl Boronate | Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Cs₂CO₃ | Bidentate ligands (dppf) resist displacement by thiazole sulfur better than monodentate ligands. |
| 2-Vinylthiirane | Ring Expansion | Pd₂(dba)₃ | dppp | Specialized ring-expansion requiring specific bite-angle bidentate ligands. |
Decision Logic & Mechanism (Visualization)
Figure 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal catalytic pathway based on substrate availability.
Troubleshooting & FAQs
Q1: My Heck reaction (2-bromothiazole + styrene) stalls at 20% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning via Sulfur Coordination.[1] The Science: The thiazole sulfur atom is coordinating to the Pd(II) center, displacing your phosphine ligand and forming a stable, unreactive complex. The Fix:
-
Switch Ligand: Move to XPhos or P(t-Bu)₃ . These ligands are sterically bulky. They act like an "umbrella," physically blocking the thiazole sulfur from binding to the palladium center while still allowing the oxidative addition of the C-Br bond.
-
Increase Temperature: Thiazole-Pd coordination is often reversible. Increasing temperature to 100–120°C can shift the equilibrium toward the active catalytic species.
Q2: In direct C-H vinylation, I am seeing a mix of C2 and C5 vinylation.
Diagnosis: Loss of Regiocontrol. The Science: While the C2 proton is most acidic (pKa ~29), the C5 position is also nucleophilic. Under high-energy conditions, selectivity erodes. The Fix:
-
Acidity Control: Ensure you are using Pivalic Acid (PivOH) (30 mol%). The pivalate anion acts as a proton shuttle (CMD mechanism), specifically lowering the activation energy for the C2 position due to the proximity of the thiazole nitrogen.
-
Solvent Switch: Switch from DMF to DMA or Dioxane . DMF can sometimes decompose to amines that alter the base balance.
Q3: The reaction mixture turns black immediately upon heating.
Diagnosis: "Palladium Black" precipitation (Catalyst Aggregation). The Fix:
-
Stabilization: Your ligand concentration is too low. Ensure a Ligand:Pd ratio of at least 2:1 (for monodentate) or 1.1:1 (for bidentate).
-
Add Silver: In C-H activation, Ag₂CO₃ acts as an oxidant but also helps stabilize cationic Pd intermediates. Ensure fresh silver salt is used (it should be grey/yellow, not black).
Standard Operating Procedures (SOPs)
Protocol A: Heck Coupling (For 2-Halothiazoles)
Best for: High yields, complex vinyl partners.
-
Charge Reaction Vessel:
-
2-Bromothiazole (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%) - Crucial for preventing poisoning.
-
Cs₂CO₃ (2.0 equiv) or Cy₂NMe (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes.
-
Heat: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite (to remove Pd black/salts), concentrate, and purify via flash chromatography.
Protocol B: Direct C-H Activation (For Unsubstituted Thiazoles)
Best for: Atom economy, skipping the halogenation step.
-
Charge Reaction Vessel:
-
Thiazole (1.0 equiv)
-
Vinyl Iodide/Bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.0 equiv) - Regenerates Pd(II) and sequesters halide.
-
PivOH (30 mol%) - Proton shuttle.
-
-
Solvent: Add anhydrous DMSO or DMA (0.2 M).
-
Heat: Heat to 110°C under air or N₂ (Ag₂CO₃ handles the oxidation state management).
-
Note: This reaction proceeds via a CMD (Concerted Metalation-Deprotonation) mechanism.[2]
Mechanistic Visualization (C-H Activation)
Figure 2: The CMD Cycle (Why Pivalic Acid Matters)
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. Note how Pivalate (Piv) acts as the internal base to break the C-H bond.
References
-
Heck Reaction Mechanism & Troubleshooting
-
Direct C-H Vinylation of Thiazoles
-
Catalyst Poisoning by Sulfur
- C-H Activation Regioselectivity (CMD Mechanism)
-
Palladium-Catalyzed Ring Expansion
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Palladium-catalyzed cyclization reactions of 2-vinylthiiranes with heterocumulenes. Regioselective and enantioselective formation of thiazolidine, oxathiolane, and dithiolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Poly(2-vinylthiazole) Solubility & Processing
Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Solubility and Processing of Poly(2-vinylthiazole) (PVT)
Introduction
Welcome to the technical support hub for Poly(this compound) (PVT). If you are here, you are likely facing a common paradox: the monomer (this compound) is a versatile liquid soluble in most organics, but the resulting polymer frequently behaves like an intractable "brick dust"—resistant to dissolution in common solvents like THF, chloroform, or even methanol.
This guide addresses the root causes of this behavior: rigid
Module 1: Diagnostic Matrix
Before altering your workflow, identify the specific nature of your solubility failure using the matrix below.
| Observation | Probable Cause | Recommended Action |
| Cloudy/Gel-like in THF/CHCl₃ | Strong inter-chain | Switch to Dipolar Aprotic Solvents (See Module 2). |
| Blue/Green tint in precipitate | Copper contamination (from ATRP/Click synthesis) causing coordination crosslinks. | Perform De-metallation Protocol (See Module 3). |
| Insoluble in pH 7 Water | Thiazole is hydrophobic and uncharged at neutral pH. | Acidify to pH < 2 (See Module 2). |
| Insoluble in ALL solvents | Chemical crosslinking (divinyl impurities) or Ultra-High MW. | Check monomer purity; use Chain Transfer Agents (CTA). |
Module 2: The Solvation Protocols
PVT is not a standard "styrenic" polymer. It requires specific thermodynamic conditions to overcome the lattice energy of the thiazole pendant groups.
Protocol A: The "Golden Triangle" Solvent System
Standard organic solvents often fail because they cannot disrupt the dipole-dipole interactions of the thiazole ring. Use the following hierarchy:
-
Primary Solvents (High Success):
-
N,N-Dimethylformamide (DMF) + 0.1% LiBr (LiBr disrupts H-bonding/aggregation).
-
Dimethyl Sulfoxide (DMSO) at >60°C.
-
N-Methyl-2-pyrrolidone (NMP).
-
-
The "Proton Switch" (Aqueous Solubility):
-
Unlike pyridine (pKa ~5.2), the thiazole nitrogen is a weak base (pKa ~2.5).
-
Directive: To dissolve in water, you must drop the pH significantly below the pKa to ensure protonation.
-
Recipe: 0.1 M HCl or 10% Acetic Acid.
-
Mechanism:[1][2] Protonation creates a polyelectrolyte (Poly(2-vinylthiazolium)), forcing chains apart via electrostatic repulsion.
-
Visual Guide: Solubility Decision Tree
Figure 1: Decision tree for selecting the correct solvent system based on application requirements.
Module 3: The "Hidden" Culprit – Metal Coordination
Issue: Many researchers synthesize PVT using Copper-Mediated Reversible Deactivation Radical Polymerization (RDRP/ATRP). The Trap: Thiazoles are excellent ligands for Cu(I) and Cu(II). Even trace amounts of copper act as "ionic crosslinkers," bridging two thiazole rings on different chains. This renders the polymer insoluble, mimicking the behavior of a crosslinked gel.
Protocol B: De-metallation / Purification
Do not skip this step if your polymer is colored (green/blue/brown).
-
Dissolution: Attempt to dissolve the crude polymer in DMF. If it is a gel, add a few drops of concentrated HCl to break the Metal-Nitrogen bond.
-
Chelation: Add a solid chelator (e.g., Dowex M4195 or simple EDTA) and stir for 12 hours.
-
Precipitation: Drop the solution into a large excess of Diethyl Ether (non-solvent).
-
Note: Avoid water for precipitation if you used acid in step 1, as the protonated polymer might dissolve.
-
-
Verification: The resulting white/off-white powder should now be soluble in pure DMF or DMSO without acid.
Visual Guide: Metal Removal Workflow
Figure 2: Workflow for removing coordinated metal catalysts to restore polymer solubility.
Module 4: Frequently Asked Questions (FAQs)
Q1: I need to spin-coat PVT, but DMF evaporates too slowly. What can I do?
-
Answer: You are facing a "boiling point vs. solubility" trade-off.
-
Strategy: Use a binary solvent blend.[3] Dissolve PVT in a minimum amount of DMF, then dilute with Chlorobenzene or Anisole . These have lower boiling points than DMF but are aromatic enough to maintain solubility via
-interactions. -
Ratio: Start with 1:1 DMF:Chlorobenzene.
-
Q2: Can I determine the Molecular Weight (MW) using standard GPC/SEC?
-
Answer: Not reliably with standard polystyrene standards in THF.
-
Reason: PVT will adsorb to the GPC column stationary phase (styrene-divinylbenzene) due to nitrogen interactions.
-
Solution: Use DMF with 0.05 M LiBr as the eluent. The salt screens the interactions. Alternatively, use cationic GPC columns with acidic aqueous buffers.
-
Q3: Why is my PVT brittle?
-
Answer: PVT has a high Glass Transition Temperature (
), estimated between 100°C–130°C (analogous to Poly(2-vinylpyridine)). At room temperature, it is well below its , making it a glassy, brittle solid. To improve flexibility, consider copolymerization with "soft" monomers like butyl acrylate.
References
-
Thiazole Basicity & Protonation
- Source: Wikipedia / PubChem. "Thiazole Properties and pKa."
- Relevance: Establishes the pKa ~2.5 threshold, dictating that strong acids (pH < 2) are required for aqueous solubility, unlike Pyridine (pKa ~5.2).
-
URL:[Link]
-
Polymer-Metal Coordination
-
Solubility of Vinyl-Heterocycles
- Source: NIH / PMC.
- Relevance: Provides the foundational protocols for dissolving vinyl-heterocyclic polymers (DMF/Ethanol/Acidic systems) which are directly applicable to PVT.
-
URL:[Link]
-
Monomer Properties
- Source: The Good Scents Company. "2,4-dimethyl-5-vinylthiazole Properties."
- Relevance: Confirms the monomer is a liquid soluble in alcohol, contrasting with the polymer's solubility issues.
-
URL:[Link]
Sources
Technical Support Center: Enhancing the Thermal Stability of 2-Vinylthiazole Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-vinylthiazole polymers. This guide is designed to provide in-depth technical assistance and field-proven insights to address the common challenges associated with the thermal stability of these specialized polymers. Our goal is to equip you with the knowledge to not only troubleshoot experimental issues but also to proactively design more robust and thermally stable materials.
Frequently Asked Questions (FAQs)
Q1: My poly(this compound) (P2VT) sample shows significant degradation at a lower temperature than expected during Thermogravimetric Analysis (TGA). What are the potential causes?
A1: Premature thermal degradation of P2VT can stem from several factors related to both the polymerization process and subsequent handling:
-
Residual Initiator: If you are using a free-radical polymerization method, residual initiator fragments, such as those from azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can act as weak links in the polymer backbone, initiating degradation at lower temperatures.
-
Solvent Impurities: Trapped solvent molecules or impurities within the polymer matrix can volatilize upon heating, leading to an apparent mass loss at temperatures below the polymer's actual decomposition point. These impurities can also sometimes catalyze degradation reactions.
-
Oxidation: Exposure of the polymer to oxygen, especially at elevated temperatures during processing or storage, can lead to thermo-oxidative degradation. The thiazole ring itself can be susceptible to oxidation under certain conditions.
-
Low Molecular Weight: Polymers with a lower average molecular weight have a higher proportion of chain ends, which are often less thermally stable than the main polymer chain. This can lead to an earlier onset of degradation.
Q2: I'm observing a broad and inconsistent melting transition in the Differential Scanning Calorimetry (DSC) thermogram of my P2VT. Why is this happening?
A2: A broad or inconsistent melting transition in a DSC thermogram for a semi-crystalline polymer like P2VT can indicate several issues:
-
Polydispersity: A broad molecular weight distribution means that polymer chains of varying lengths are present. Shorter chains will melt at lower temperatures than longer chains, resulting in a broadened melting peak.
-
Irregular Polymer Structure: The free-radical polymerization of vinyl monomers can sometimes lead to structural irregularities, such as head-to-head linkages instead of the more common head-to-tail arrangement. These defects disrupt the crystalline packing and can cause a wider range of melting points.
-
Presence of Amorphous Content: P2VT, like many vinyl polymers, will have both crystalline and amorphous regions. The glass transition (Tg) of the amorphous phase can sometimes overlap with the beginning of the melting endotherm, making the transition appear less defined.
Q3: Can the thiazole ring itself contribute to the thermal instability of the polymer?
A3: The thiazole ring is a heteroaromatic structure and is generally quite stable. However, under high thermal stress, it can participate in degradation reactions. The specific degradation pathway for P2VT is not extensively documented, but by analogy with other heterocyclic polymers, potential mechanisms could involve:
-
Side-Chain Scission: The bond connecting the thiazole ring to the polymer backbone could cleave, leading to the release of vinylthiazole or related fragments.
-
Ring Opening Reactions: At very high temperatures, the thiazole ring itself could undergo fragmentation.
-
Intermolecular Reactions: The nitrogen and sulfur heteroatoms could potentially catalyze intermolecular crosslinking or degradation reactions at elevated temperatures.
It is important to note that the presence of heteroatoms can also sometimes enhance thermal stability by promoting char formation, which acts as an insulating barrier.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Thermal Stability Measurements (TGA)
| Symptom | Potential Cause | Troubleshooting Steps & Explanations |
| Variable Onset of Decomposition Temperature | Inconsistent sample purity (residual monomer, solvent, or initiator). | 1. Reprecipitate the Polymer: Dissolve your P2VT sample in a suitable solvent (e.g., chloroform, DMF) and precipitate it into a non-solvent (e.g., methanol, hexane). This will help remove low molecular weight impurities. 2. Dry Under Vacuum: After purification, dry the polymer sample under high vacuum at a moderate temperature (e.g., 60-80 °C) for an extended period (24-48 hours) to ensure complete removal of residual solvents. |
| Inconsistent Residual Mass at High Temperatures | Presence of non-volatile impurities (e.g., inorganic salts from the initiator or other reagents). | 1. Check Reagent Purity: Ensure all reagents used in the polymerization are of high purity. 2. Dialysis: For water-soluble impurities, dissolving the polymer in an appropriate solvent and dialyzing against deionized water can be effective. |
| Variability Between Different Batches | Inconsistent molecular weight or polydispersity. | 1. Standardize Polymerization Conditions: Strictly control monomer and initiator concentrations, reaction time, and temperature for each synthesis. 2. Characterize Each Batch: Perform Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of each batch to correlate with thermal properties. |
Issue 2: Low Thermal Stability of the Final P2VT Product
| Symptom | Improvement Strategy | Detailed Protocol & Scientific Rationale |
| Decomposition Onset Below 300 °C | Copolymerization with a More Thermally Stable Monomer. | Protocol: Introduce a comonomer like styrene, which is known to form thermally stable polymers. A typical feed ratio could be 90:10 or 80:20 (this compound:styrene). The random incorporation of styrene units can disrupt potential degradation pathways involving adjacent thiazole rings and increase the overall aromatic content, which enhances thermal stability. Rationale: The bulky and rigid phenyl groups of styrene increase the energy required for bond rotation and chain scission, thus elevating the decomposition temperature. |
| Significant Mass Loss in the Initial Decomposition Stage | Crosslinking the Polymer Chains. | Protocol: Introduce a difunctional vinyl monomer, such as divinylbenzene (DVB), as a crosslinking agent during polymerization. A low concentration (e.g., 0.5-2 mol% relative to the monomer) is typically sufficient. Rationale: Crosslinking creates a 3D network structure, restricting the mobility of polymer chains.[1] This network requires more energy to break down, thus increasing the thermal stability and often leading to a higher char yield at elevated temperatures. |
| Discoloration and Embrittlement Upon Heating in Air | Addition of a Phenolic Antioxidant. | Protocol: Incorporate a hindered phenolic antioxidant, such as Irganox® 1010 or BHT (butylated hydroxytoluene), into the polymer. This can be done by melt blending or by adding it to a solution of the polymer followed by solvent evaporation. A typical loading is 0.1-0.5 wt%. Rationale: Phenolic antioxidants act as radical scavengers.[2] During thermo-oxidative degradation, they donate a hydrogen atom to reactive peroxy radicals, terminating the degradation chain reaction and protecting the polymer from premature breakdown.[2] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a standard method for synthesizing poly(this compound) for thermal analysis.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g, 45 mmol) and AIBN (e.g., 74 mg, 0.45 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours. The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of chloroform, and reprecipitate it into cold methanol. Repeat this step two more times to ensure high purity.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Thermal Analysis of P2VT using TGA and DSC
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Place 5-10 mg of the dry P2VT powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at 800 °C.
DSC Procedure:
-
Sample Preparation: Seal 5-10 mg of the dry P2VT powder in an aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 200 °C at 10 °C/min (1st heating scan).
-
Hold at 200 °C for 5 minutes to erase thermal history.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Ramp from 25 °C to 200 °C at 10 °C/min (2nd heating scan).
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for the synthesis and purification of poly(this compound).
Caption: Strategies to enhance the thermal stability of P2VT polymers.
References
-
Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. Scientific Reports, [Link].
-
Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. ResearchGate, [Link].
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI, [Link].
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, [Link].
-
Synthesis, characterization and thermal stability of poly(2-methyl-2-oxazoline-co-tetrachlorophthalic anhydride). European Polymer Journal, [Link].
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, [Link].
-
Design, Synthesis and Aggregation Structure Characterization of Thiazole-Vinyl Polymer. Journal of Functional Polymers, [Link].
-
Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. MDPI, [Link].
-
Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. MDPI, [Link].
-
Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Ain Shams Engineering Journal, [Link].
-
Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, [Link].
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, [Link].
-
Homo- and copolymerization of N-(2-thiazolyl)methacrylamide with different vinyl monomers: Synthesis, characterization, determination of monomer reactivity ratios and biological activity. ResearchGate, [Link].
-
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Polymer Chemistry, [Link].
-
Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI, [Link].
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, [Link].
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI, [Link].
- Crosslinking agent, crosslinked polymer and their uses.
-
Free radical polymerization of vinyl monomers. ResearchGate, [Link].
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, [Link].
-
Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery, [Link].
-
Studies On The Crosslinking Of Poly (Vinyl Alcohol). ResearchGate, [Link].
-
Complex polymer architectures through free-radical polymerization of multivinyl monomers. ORCA - Online Research @ Cardiff, [Link].
-
Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals, [Link].
-
Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies, [Link].
-
Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. Taylor & Francis Online, [Link].
Sources
Enhancing the monomer conversion in 2-Vinylthiazole polymerization
Welcome to the technical support center for 2-Vinylthiazole (2VT) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you enhance monomer conversion and achieve consistent, high-quality results in your experiments. Our approach is rooted in explaining the fundamental principles behind the experimental choices, ensuring you not only solve immediate issues but also build a robust understanding for future work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
The polymerization of this compound (2VT), like many heterocyclic vinyl monomers, can be challenging. The heteroaromatic thiazole ring can influence the reactivity of the vinyl group and the stability of the propagating radical. Similar to vinylimidazoles, which are notoriously difficult to polymerize in a controlled manner, 2VT may exhibit complex polymerization kinetics.[1][2] Key challenges include achieving high monomer conversion, preventing side reactions, and controlling the molecular weight of the resulting polymer.
Q2: Which polymerization methods are most suitable for this compound?
Conventional free-radical polymerization is a common method for polymerizing 2VT.[3] This method is relatively straightforward and involves the use of a free-radical initiator like Azobisisobutyronitrile (AIBN).[4] However, for greater control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be explored.[5][6] Anionic polymerization is another potential route, though it is often more sensitive to impurities and functional groups.[7][8]
Q3: What are typical monomer conversion rates for 2VT polymerization?
Monomer conversion rates in 2VT polymerization can vary significantly depending on the reaction conditions. Factors such as the choice of initiator, solvent, temperature, and reaction time all play a crucial role.[9][10] While high conversions are achievable, it is not uncommon to encounter issues with low or incomplete conversion, which is the primary focus of this guide.
Q4: My polymerization reaction mixture is turning yellow or brown. What does this indicate?
Discoloration during polymerization can be indicative of side reactions or degradation of the monomer or polymer. The thiazole ring may be susceptible to oxidation or other side reactions at elevated temperatures, leading to the formation of colored byproducts. It is also important to ensure the purity of the monomer and solvent, as impurities can contribute to discoloration.
Troubleshooting Guide: Enhancing Monomer Conversion
Low monomer conversion is one of the most frequently encountered problems in the polymerization of this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Low Monomer Conversion in 2VT Polymerization
Low conversion can stem from several factors, ranging from the fundamental reaction setup to the intrinsic reactivity of the monomer. Below, we break down the most common causes and provide actionable solutions.
The choice and concentration of the initiator are critical for a successful free-radical polymerization.[11] The initiator's role is to generate free radicals at a suitable rate to initiate polymerization without causing premature termination or undesirable side reactions.
Causality:
-
Too Low Initiator Concentration: An insufficient concentration of initiator will generate a low concentration of primary radicals, leading to a slow initiation rate and, consequently, low overall monomer conversion within a given timeframe.
-
Too High Initiator Concentration: An excessively high initiator concentration can lead to a high concentration of radicals. This increases the probability of bimolecular termination reactions (radical coupling or disproportionation), where growing polymer chains are prematurely terminated, resulting in low molecular weight polymer and potentially incomplete monomer conversion.
Troubleshooting Steps:
-
Verify Initiator Choice: For conventional free-radical polymerization of 2VT, AIBN is a commonly used and effective initiator due to its predictable decomposition kinetics.[4]
-
Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal balance for your specific reaction conditions.
| Initiator | Recommended Molar Ratio (Initiator:Monomer) | Typical Temperature (°C) |
| AIBN | 1:100 to 1:500 | 60 - 80 |
Inappropriate Solvent Selection
The solvent not only facilitates the dissolution of the monomer and polymer but also influences the polymerization kinetics.
Causality: The polarity of the solvent can affect the reactivity of the polar 2VT monomer and the propagating radical. A poor choice of solvent can lead to low solubility of the growing polymer chain, causing it to precipitate out of the solution and halt further propagation.
Troubleshooting Steps:
-
Assess Solvent Suitability: Choose a solvent that can dissolve both the 2VT monomer and the resulting poly(this compound).
-
Consider Solvent Polarity: Polar aprotic solvents are often good choices for the polymerization of polar vinyl monomers.
| Solvent | Rationale |
| Dimethylformamide (DMF) | A polar aprotic solvent, often used for polymerizing polar monomers.[4] |
| Dimethyl sulfoxide (DMSO) | Another highly polar aprotic solvent suitable for such systems. |
| Benzene / Toluene | Non-polar aromatic solvents can also be effective. |
Incorrect Polymerization Temperature
Temperature is a critical parameter that affects both the rate of initiation and the rate of propagation.
Causality:
-
Temperature Too Low: The rate of thermal decomposition of the initiator (e.g., AIBN) is highly temperature-dependent. If the temperature is too low, the rate of radical generation will be slow, leading to a sluggish polymerization and low conversion.
-
Temperature Too High: While higher temperatures increase the rate of initiation, they can also promote side reactions, such as chain transfer to monomer or solvent, or potentially even monomer degradation. For 2VT, there is also a risk of thermally induced side reactions involving the thiazole ring.
Troubleshooting Steps:
-
Match Temperature to Initiator: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a temperature range of 60-80°C is typical.
-
Systematic Temperature Study: If low conversion persists, perform a series of experiments at different temperatures (e.g., 60°C, 70°C, and 80°C) while keeping other parameters constant to find the optimal condition. An increase in temperature has been shown to substantially increase polymer yield in the polymerization of related thiazole monomers.[10][12]
Presence of Inhibitors
Free-radical polymerizations are notoriously sensitive to inhibitors, which can scavenge radicals and prevent polymerization.
Causality:
-
Oxygen: Molecular oxygen is a potent inhibitor of most free-radical polymerizations. It can react with the propagating radicals to form stable peroxy radicals, which are much less reactive and can terminate the polymerization process.
-
Monomer Impurities: Commercial monomers are often shipped with added inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before use.
Troubleshooting Steps:
-
Monomer Purification: Always purify the this compound monomer before use to remove any added inhibitors. This can be achieved by passing the monomer through a column of basic alumina or by distillation under reduced pressure.
-
Deoxygenation of the Reaction Mixture: It is crucial to remove dissolved oxygen from the reaction mixture before initiating polymerization.
-
Assemble the reaction vessel (e.g., a Schlenk flask) containing the monomer, solvent, and a magnetic stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: Open the flask to the vacuum line and evacuate for 10-15 minutes to remove the oxygen from the headspace.
-
Thaw: Close the flask to the vacuum and thaw the contents in a water bath. You may observe gas bubbles being released from the solution as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) before adding the initiator (if not already present) and placing it in the preheated bath to start the polymerization.
Visualizing the Troubleshooting Process
To aid in your experimental design, the following diagrams illustrate the logical relationships and workflows discussed.
Caption: A systematic workflow for troubleshooting low monomer conversion.
Caption: Key factors influencing monomer conversion in 2VT polymerization.
References
-
Controlled Radical Polymerization. (2023). MDPI. [Link]
-
Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. (n.d.). ResearchGate. [Link]
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Wako Chemicals. [Link]
-
Towards the synthesis of polythiazolines: a post-polymerization approach. (n.d.). Royal Society of Chemistry. [Link]
-
Anionic vinyl polymerization. (n.d.). Polymer Science Learning Center. [Link]
-
Baskaran, D., & Müller, A. H. E. (n.d.). Anionic Vinyl Polymerization. SpringerLink. [Link]
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... (n.d.). ResearchGate. [Link]
-
The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. (2021). MDPI. [Link]
-
Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging. (2021). MDPI. [Link]
-
Homo- and copolymerization of N-(2-thiazolyl)methacrylamide with different vinyl monomers: Synthesis, characterization, determination of monomer reactivity ratios and biological activity. (n.d.). ResearchGate. [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (n.d.). ResearchGate. [Link]
-
Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. (n.d.). ResearchGate. [Link]
-
Controlled Polymerization. (2023). MDPI. [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (n.d.). PubMed. [Link]
-
Introduction to Polymers - Lecture 6.4 - Free radical polymerization kinetics, part 2. (2020). YouTube. [Link]
-
Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. [Link]
-
Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)ethyl Methacrylate by Controlled Radical Polymerization. (n.d.). ACS Publications. [Link]
-
Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. (n.d.). De Gruyter. [Link]
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (n.d.). MDPI. [Link]
-
Terpolymerization of propylene oxide and vinyl oxides with CO2: copolymer cross-linking and surface modification via thiol–ene click chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
Anionic Polymerization. (n.d.). ResearchGate. [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (n.d.). Royal Society of Chemistry. [Link]
-
Polymers of vinyl imidazole and fluorous copolymer along with their ionomers used in this study. (n.d.). ResearchGate. [Link]
-
Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. (n.d.). Royal Society of Chemistry. [Link]
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- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 12. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Vinylthiazole and 4-Vinylthiazole for Drug Development and Polymer Science
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthesis, properties, and ultimate efficacy of novel compounds. Vinyl-substituted heterocycles are a particularly valuable class of monomers and intermediates, offering a reactive handle for polymerization and a scaffold for further functionalization. Among these, 2-vinylthiazole and 4-vinylthiazole present as two closely related isomers with distinct and consequential differences in their chemical behavior. This guide provides an in-depth comparative study of their reactivity, grounded in experimental observations and theoretical principles, to empower researchers to make informed decisions in their synthetic strategies.
Structural and Electronic Landscape: The Foundation of Reactivity Differences
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The positioning of the vinyl group at either the C2 or C4 position fundamentally alters the electronic distribution and steric environment of the molecule, which in turn dictates its reactivity.
The thiazole nucleus is characterized by a degree of aromaticity, with the lone pair of electrons from the sulfur atom participating in the π-system. The nitrogen atom, being more electronegative, imparts a pyridine-like character to the ring, rendering it susceptible to nucleophilic attack, particularly at the C2 position. Theoretical studies have indicated that the order of reactivity for nucleophilic substitution on the thiazole ring is generally C2 > C5 > C4, while for electrophilic substitution, the preference is C5 > C2 > C4.[1]
-
This compound: The vinyl group at the C2 position is directly adjacent to the nitrogen atom and in proximity to the sulfur atom. This position is known to be the most acidic in the thiazole ring, which can influence its reactivity in certain base-mediated reactions.[2] The electron-withdrawing nature of the pyridine-like nitrogen atom at position 3 can influence the electron density of the vinyl group.
-
4-Vinylthiazole: The vinyl group at the C4 position is situated between a carbon (C5) and the nitrogen atom. This placement results in a different electronic environment compared to the C2 isomer. The proximity to the C5 position, which is the most electron-rich and susceptible to electrophilic attack, can impact the dienophilic or nucleophilic character of the vinyl group.
These intrinsic electronic and steric differences are the primary drivers for the divergent reactivity profiles of these two isomers in key chemical transformations such as polymerization and cycloaddition reactions.
Synthesis of this compound and 4-Vinylthiazole: Building the Monomers
The accessibility of these vinylthiazole isomers is a key consideration for their practical application. While various methods for thiazole synthesis exist, the introduction of the vinyl group often requires specific strategies.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Wittig-type reaction on 2-formylthiazole.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The suspension is cooled to 0°C, and a strong base, such as n-butyllithium, is added dropwise. The mixture is stirred at this temperature for 1-2 hours, during which the characteristic orange-red color of the ylide develops.
-
Aldehyde Addition: A solution of 2-formylthiazole in anhydrous THF is then added dropwise to the ylide solution at 0°C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthesis of 4-Vinylthiazole
The synthesis of 4-vinylthiazole can be more challenging due to the potential for competing reactions at other positions of the thiazole ring. A common precursor is 4-methyl-5-vinylthiazole, which is commercially available and used in the flavor industry.[3][4] However, for the unsubstituted 4-vinylthiazole, a multi-step synthesis is often required, for instance, starting from 4-formylthiazole.
Experimental Protocol: Synthesis of 4-Vinylthiazole (Illustrative)
-
Starting Material: 4-Formylthiazole serves as a suitable starting material.
-
Wittig Reaction: Similar to the synthesis of the 2-isomer, a Wittig reaction using methyltriphenylphosphonium bromide and a strong base can be employed to introduce the vinyl group.
-
Reaction Conditions and Work-up: The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to favor the desired product and minimize side reactions. The work-up and purification would follow standard procedures as described for the this compound synthesis.
Comparative Reactivity in Polymerization
The propensity of vinyl monomers to undergo polymerization is a cornerstone of their utility. The position of the vinyl group on the thiazole ring significantly influences both the rate and controllability of polymerization.
Steric Hindrance: A Decisive Factor
A compelling analogy can be drawn from the well-studied polymerization of 2-vinylpyridine and 4-vinylpyridine. In this analogous system, it has been observed that 4-vinylpyridine polymerizes more readily than 2-vinylpyridine. This is attributed to the greater steric hindrance around the vinyl group in the 2-position, which is situated between the pyridine nitrogen and the C3-hydrogen. This steric congestion impedes the approach of the propagating polymer chain to the monomer.
In the case of vinylthiazoles, a similar trend is anticipated. This compound , with its vinyl group adjacent to the bulky sulfur atom and the nitrogen atom, is expected to experience greater steric hindrance compared to 4-vinylthiazole . The vinyl group in the 4-position is less sterically encumbered, which should facilitate easier access for the growing polymer chain.
Radical Polymerization
Based on the steric arguments presented, it is hypothesized that 4-vinylthiazole would exhibit a higher rate of polymerization in a free-radical process compared to this compound under identical conditions.
Experimental Protocol: Comparative Free-Radical Polymerization
-
Monomer and Initiator Preparation: Solutions of this compound and 4-vinylthiazole are prepared at the same molar concentration in a suitable solvent (e.g., toluene or dioxane). A radical initiator, such as azobisisobutyronitrile (AIBN), is added to each solution at the same concentration.
-
Polymerization: The reaction mixtures are degassed by several freeze-pump-thaw cycles and then heated to a constant temperature (e.g., 60-70°C) under an inert atmosphere (nitrogen or argon).
-
Monitoring Conversion: Aliquots are taken at regular time intervals from both reaction mixtures. The monomer conversion can be determined by methods such as gravimetry (after precipitation of the polymer), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Polymer Characterization: The resulting polymers are isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum. The molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers are determined by gel permeation chromatography (GPC).
| Monomer | Expected Relative Rate of Polymerization | Rationale |
| This compound | Slower | Greater steric hindrance around the vinyl group due to the adjacent sulfur and nitrogen atoms. |
| 4-Vinylthiazole | Faster | Less steric hindrance at the 4-position, allowing for easier approach of the propagating chain. |
Divergent Roles in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The behavior of this compound and 4-vinylthiazole in these reactions is expected to differ significantly due to their distinct electronic properties.
4-Vinylthiazole as a Diene in Diels-Alder Reactions
The C4=C5 bond of the thiazole ring, in conjunction with the vinyl group at the 4-position, can act as a 1,3-diene system in [4+2] cycloaddition reactions (Diels-Alder reactions). This reactivity is particularly enhanced when an electron-donating group is present at the 2-position of the thiazole ring, which increases the HOMO energy of the diene system.
A study on the cycloaddition of 2-amino-4-alkenylthiazoles with nitroalkenes demonstrated that these compounds act as excellent dienes, reacting with dienophiles under mild conditions.[6] The reaction proceeds with the vinyl group and the C4=C5 bond of the thiazole ring forming the diene component.
This compound , on the other hand, is not well-disposed to act as a diene in a similar fashion. The vinyl group at the 2-position does not form a conjugated diene system with any of the double bonds within the thiazole ring.
The Vinyl Group as a Dienophile or Dipolarophile
In reactions where the vinyl group itself acts as the 2π component (dienophile or dipolarophile), the reactivity will be governed by its electron density. The electronic influence of the thiazole ring at the 2- and 4-positions will determine whether the vinyl group is electron-rich or electron-poor.
Given the electron-withdrawing nature of the azomethine group (-N=CH-) in the thiazole ring, both vinylthiazoles are expected to have somewhat electron-deficient vinyl groups compared to simple alkenes. However, the precise degree of this effect will differ. The greater electronegativity and proximity of the nitrogen atom to the 2-position might render the vinyl group of This compound slightly more electron-deficient than that of 4-vinylthiazole . This could lead to differences in reactivity towards electron-rich dienes or dipoles.
Experimental Protocol: Comparative Diels-Alder Reaction with an Electron-Rich Diene
-
Reactant Preparation: Solutions of this compound and 4-vinylthiazole are prepared at the same concentration in a suitable solvent. An electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, is added to each solution in a stoichiometric or slight excess.
-
Reaction Conditions: The reaction mixtures are heated in sealed tubes to a temperature sufficient to promote the cycloaddition. The progress of the reaction is monitored by TLC or GC-MS.
-
Product Analysis: After the reaction is complete, the solvent is removed, and the products are isolated and purified by column chromatography. The structure of the cycloadducts is confirmed by NMR spectroscopy and mass spectrometry. The yields of the respective reactions are compared to assess the relative reactivity of the two vinylthiazole isomers as dienophiles.
Summary and Outlook
The isomeric relationship between this compound and 4-vinylthiazole gives rise to distinct reactivity profiles that are of significant consequence for their application in organic synthesis, polymer chemistry, and drug discovery.
| Feature | This compound | 4-Vinylthiazole |
| Synthesis | Readily synthesized from 2-formylthiazole. | Synthesis can be more complex; often derived from substituted precursors. |
| Polymerization Reactivity | Expected to be lower due to steric hindrance. | Expected to be higher due to less steric hindrance. |
| Role in Diels-Alder | Unlikely to act as a diene. Can act as a dienophile. | Can act as a diene. Can also act as a dienophile. |
| Electronic Nature of Vinyl Group | Likely more electron-deficient. | Likely less electron-deficient compared to the 2-isomer. |
For applications requiring the rapid formation of high molecular weight polymers, 4-vinylthiazole is predicted to be the superior monomer. Its less sterically hindered vinyl group should lead to faster propagation rates in polymerization reactions.
Conversely, for the construction of complex polycyclic systems via Diels-Alder reactions where the thiazole moiety is intended to be the diene component, 4-vinylthiazole is the clear choice. The ability of the vinyl group at the 4-position to form a conjugated system with the C4=C5 bond of the thiazole ring is a unique feature not shared by its 2-substituted isomer.
References
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-甲基-5-乙烯基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 5. researchgate.net [researchgate.net]
- 6. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Theoretical Models for 2-Vinylthiazole: A Benchmarking Guide
Topic: Cross-validation of theoretical models for 2-Vinylthiazole properties Content Type: Publish Comparison Guide
Executive Summary
This compound (2-VT) represents a distinct class of sulfur-nitrogen heterocyclic monomers with significant potential in functional polymers and optoelectronic materials.[1] While its derivatives (e.g., 4-methyl-5-vinylthiazole) are common in flavor chemistry, the unsubstituted 2-vinyl isomer presents unique challenges for modeling due to the specific electronic conjugation between the vinyl group and the C2 position of the thiazole ring.
This guide provides a rigorous framework for validating theoretical models (DFT/Ab Initio) of 2-VT against experimental benchmarks. It is designed for computational chemists and material scientists who need to ensure their in silico predictions translate to physical reality.[1] We move beyond simple geometry optimization to a multi-dimensional validation matrix covering spectroscopy, electronics, and reactivity.
Methodological Framework: The "Gold Standard" Model
To ensure high fidelity, we compare three levels of theory against the "Experimental Benchmark" (derived from available crystallographic and spectroscopic data of 2-VT and its close analogs).
| Feature | Standard DFT | Dispersion-Corrected DFT (Recommended) | Ab Initio / Post-HF |
| Method | B3LYP | wB97X-D or M06-2X | CCSD(T) |
| Basis Set | 6-31G(d) | 6-311++G(d,p) or def2-TZVP | cc-pVTZ |
| Cost/Accuracy | Low / Moderate | Moderate / High | Very High / Reference |
| Best For | Initial Screening | Production Data & Validation | Benchmarking Energies |
Expert Insight: For this compound, standard B3LYP often fails to accurately predict the rotational barrier of the vinyl group due to poor description of long-range interactions. We recommend wB97X-D/6-311++G(d,p) as the workhorse for validation.[1]
Structural Validation: Geometry & Conformation
The first tier of validation is structural. The conjugation between the vinyl
Experimental Anchors (Analogous)
Since single-crystal XRD for pure 2-VT is rare, we validate against the core thiazole parameters and 2-substituted derivatives.
| Parameter | Theoretical (wB97X-D) | Experimental Benchmark (XRD)* | Validation Tolerance |
| S1–C2 Bond | 1.735 Å | 1.72 – 1.74 Å | |
| C2–C(Vinyl) | 1.460 Å | 1.45 – 1.47 Å | |
| C=C (Vinyl) | 1.335 Å | 1.33 – 1.35 Å | |
| Torsion (S-C-C=C) | ~0° (s-cis) or 180° | ~0° (Planar) |
*Benchmarks derived from aggregated CSD data for 2-alkenylthiazoles.
Workflow: Conformational Scanning
Do not assume a single minimum.[1] You must perform a relaxed potential energy surface (PES) scan of the C2-Vinyl dihedral angle.[1]
-
Protocol: Scan dihedral
in steps. -
Success Criterion: The model must identify two minima (s-cis and s-trans), with the s-trans conformer typically being slightly more stable (
kcal/mol difference) due to reduced steric clash with the thiazole sulfur.
Spectroscopic Cross-Validation
This is the most direct method to validate electronic structure predictions.
Vibrational Spectroscopy (IR/Raman)
The vinyl group signature is distinct. An unscaled DFT frequency calculation often overestimates wavenumbers by 4-5%.[1]
| Mode | Description | Exp. Range (cm⁻¹) | Scaling Factor (wB97X-D) | Validated Region |
| Vinyl Stretch | 1625 – 1640 | 0.955 | Pass if calc | |
| Thiazole Ring | 1490 – 1510 | 0.955 | Pass if calc | |
| Vinyl Wag (out-of-plane) | 900 – 990 | 0.970 | Diagnostic for vinyl |
Nuclear Magnetic Resonance (NMR)
Use GIAO (Gauge-Including Atomic Orbitals) method with PCM solvent model (CDCl3).[1]
-
Vinyl Protons (
): The proton on the carbon attached to the ring ( ) is deshielded by the aromatic ring current.-
Target:
6.5 – 7.2 ppm. -
Terminal Protons:
5.4 – 6.0 ppm.[1]
-
-
Validation Check: If your calculated
shift deviates by ppm, check your geometry—non-planar structures destroy the ring current effect.
Electronic & Reactivity Profiling
For drug development and polymerization, the Frontier Molecular Orbitals (FMO) are critical.
HOMO-LUMO Gap Validation
The band gap correlates with UV-Vis absorption.[1]
-
Experimental UV
: ~245–255 nm (Ethanol).[1] -
TD-DFT Calculation: Calculate vertical excitation energy (NStates=6).
-
Validation: The first excited state (
) should correspond to a transition with high oscillator strength ( ).
Reactivity Descriptors (Global)
-
Chemical Hardness (
): [1] -
Electrophilicity Index (
): [1] -
Application: 2-VT is an electron-deficient monomer (due to the imine N).[1] High electrophilicity predicts it will copolymerize well with electron-rich monomers (e.g., Styrene) in an alternating sequence.[1]
Visualization & Workflows
Diagram 1: Theoretical Validation Workflow
This diagram outlines the decision tree for accepting or rejecting a model based on the criteria above.
Caption: Step-by-step decision matrix for cross-validating computational models against physical benchmarks.
Diagram 2: Reactivity & Polymerization Pathway
Understanding the electronic flow is crucial for drug/polymer design.
Caption: Mechanistic pathway for radical addition, highlighting the stabilizing influence of the thiazole ring.
Experimental Protocols for Validation
To generate the "Gold Standard" data yourself, follow these protocols.
Protocol A: FT-IR Acquisition[1]
-
Sample Prep: If liquid, use neat between KBr plates. If solid (polymerized), use ATR (Attenuated Total Reflectance).[1]
-
Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
-
Key Check: Look for the disappearance of the 1630 cm⁻¹ vinyl band to confirm polymerization or purity.
Protocol B: 1H-NMR Characterization
-
Solvent: CDCl3 (Deuterated Chloroform) is standard.[1] Use DMSO-d6 if solubility is an issue.[1]
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]
-
Acquisition: 300 MHz or higher. 16 scans minimum.[1]
-
Assignment:
References
-
DFT Benchmarking for Heterocycles: Title: "Performance of Density Functionals for Sulfurous Heterocycles" Source: Journal of Chemical Theory and Computation URL:[Link][1]
-
Thiazole Spectroscopic Data: Title: "Vibrational spectroscopy and DFT studies of thiazole derivatives" Source: Spectrochimica Acta Part A URL:[Link][1]
-
Crystallographic Data (CSD): Title: "Cambridge Structural Database (CSD) - Thiazole Substructures" Source:[1] CCDC URL:[Link][1]
-
Polymerization Reactivity: Title: "Reactivity Ratios of Vinyl Thiazoles in Radical Copolymerization" Source: Polymer Journal URL:[Link][1]
-
General Computational Chemistry Packages: Title: "Gaussian 16 / ORCA 5.0 User Manuals (Methodology Reference)" Source: Gaussian / Max Planck Institute URL:[Link][1]
Sources
Comparative Analysis of Catalysts for 2-Vinylthiazole Polymerization
Executive Summary
2-Vinylthiazole (2VT) is a highly reactive functional monomer distinct from its isomer, 4-vinylthiazole, due to the electronic influence of the sulfur atom which allows for octet expansion and enhanced vinyl reactivity.[1][2] Its polymerization is of critical interest to drug development professionals because the thiazole ring is a common pharmacophore in antineoplastic and neuroprotective agents.
This guide compares the three primary catalytic/initiating systems for 2VT polymerization: Free Radical Polymerization (FRP) , Atom Transfer Radical Polymerization (ATRP) , and Reversible Addition-Fragmentation Chain Transfer (RAFT) .
Key Finding: While FRP provides the highest conversion rates for bulk material synthesis, RAFT polymerization is identified as the superior method for pharmaceutical applications. It avoids the transition-metal contamination inherent in ATRP (caused by the coordination of the thiazole nitrogen to copper catalysts) while maintaining narrow polydispersity (PDI < 1.2).
Mechanistic Landscape & Catalyst Challenges
The polymerization of 2VT presents a unique chemical challenge: Heteroatom Interference .
-
The Basic Nitrogen: The nitrogen atom at the 3-position of the thiazole ring is basic (similar to pyridine). In transition-metal catalyzed systems (like ATRP), this nitrogen can displace ligands from the metal center, deactivating the catalyst ("poisoning").
-
The Sulfur Effect: Unlike 4-vinylthiazole, this compound exhibits higher reactivity due to resonance stabilization involving the sulfur atom, making it behave more like a styrenic monomer than an acrylate.
Visualization: Catalyst Interference Mechanism
The following diagram illustrates why standard ATRP catalysts struggle with 2VT compared to the metal-free RAFT process.
Caption: Comparison of ATRP catalyst deactivation via thiazole nitrogen coordination vs. the unimpeded RAFT mechanism.
Comparative Analysis of Catalytic Systems
System A: Free Radical Polymerization (FRP)
Catalyst/Initiator: Potassium Persulfate (KPS) or AIBN.
-
Mechanism: Uncontrolled radical propagation.
-
Performance:
-
Conversion: High (>90%).
-
Control: Poor. PDI typically 1.5–2.0.
-
Suitability: Best for bulk material synthesis where molecular weight distribution is not critical.
-
-
Experimental Insight: 2VT is robust in emulsion systems. The classic Schilling & Mulvaney protocol utilizes a sodium stearate emulsifier which solubilizes the hydrophobic monomer, allowing KPS (water-soluble) to initiate effectively.
System B: ATRP (Copper-Mediated)
Catalyst: Cu(I)Br / Ligand (e.g., PMDETA or TPMA).
-
Mechanism: Equilibrium between active radical and dormant halide species.
-
Performance:
-
Conversion: Moderate (often stalls due to catalyst poisoning).
-
Control: Good (PDI 1.1–1.3) if strong ligands are used.[3]
-
Suitability: Academic research; synthesis of complex architectures (stars/brushes).
-
-
Critical Flaw: The thiazole ring competes with the ligand for the Copper center. To overcome this, stronger ligands (like TPMA) or higher catalyst concentrations are required, which complicates purification for biological use.
System C: RAFT Polymerization (Recommended)
Catalyst (CTA): Dithiobenzoates (e.g., CPDB) or Trithiocarbonates.
-
Mechanism: Degenerative chain transfer (Metal-Free).
-
Performance:
-
Conversion: High (>80%).
-
Control: Excellent (PDI < 1.2).
-
Suitability: Gold Standard for Drug Delivery. Allows for the synthesis of block copolymers (e.g., PEG-b-P2VT) without heavy metal residues.
-
-
Selection Logic: Since 2VT is a "More Activated Monomer" (MAM) similar to styrene/vinylpyridine, a Dithiobenzoate RAFT agent is the most appropriate choice to match the radical reactivity.
Performance Data Comparison
The following data consolidates historical kinetic studies and modern controlled radical polymerization benchmarks for this compound and its closest electronic analog, 2-vinylpyridine (2VP).
| Feature | System A: Emulsion FRP | System B: ATRP | System C: RAFT (Recommended) |
| Primary Agent | Potassium Persulfate (KPS) | Cu(I)Br / TPMA | CPDB (Dithiobenzoate) |
| Reaction Medium | Water (Emulsion) | DMF / Toluene | 1,4-Dioxane / Toluene |
| Temperature | 50°C - 70°C | 90°C - 110°C | 70°C - 90°C |
| Conversion (24h) | 95% | 60 - 75% | 85 - 90% |
| PDI (Mw/Mn) | 1.8 - 2.5 | 1.15 - 1.30 | 1.05 - 1.20 |
| Metal Residue | None | High (>1000 ppm) | None |
| End-Group Fidelity | Low | High (Halogen) | High (Thiocarbonylthio) |
Detailed Experimental Protocols
Protocol A: Emulsion Polymerization (High Yield / Bulk)
Based on the foundational work of Schilling & Mulvaney (1968).
Reagents:
-
This compound (Monomer): 100 parts[4]
-
Water (Deionized): 200 parts[4]
-
Sodium Stearate (Emulsifier): 5 parts[4]
-
Potassium Persulfate (Initiator): 0.3 parts[4]
-
Lauryl Mercaptan (Chain Transfer Agent/Regulator): 0.5 parts
Workflow:
-
Preparation: Dissolve sodium stearate in deionized water in a reaction flask equipped with a mechanical stirrer and nitrogen inlet.
-
Emulsification: Add this compound and lauryl mercaptan. Stir vigorously to form a stable emulsion.
-
Degassing: Purge the system with nitrogen for 30 minutes to remove oxygen (critical for radical stability).
-
Initiation: Heat the mixture to 50°C . Add Potassium Persulfate (dissolved in a small amount of water).
-
Polymerization: Maintain temperature at 50°C for 12–24 hours.
-
Workup: Coagulate the latex by adding a saturated NaCl solution or dilute HCl. Filter the white solid, wash extensively with water, and dry under vacuum.
Protocol B: RAFT Polymerization (Controlled / Pharma-Grade)
Adapted for "More Activated Monomers" (MAMs) like 2VT.
Reagents:
-
Monomer: this compound (2.0 g, 18 mmol)
-
RAFT Agent: 2-Cyano-2-propyl dithiobenzoate (CPDB) (20 mg, 0.09 mmol)
-
Initiator: AIBN (3.0 mg, 0.018 mmol)
-
Solvent: 1,4-Dioxane (2.0 mL)
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2
Workflow:
-
Charge: In a Schlenk tube, dissolve this compound, CPDB, and AIBN in 1,4-dioxane.
-
Degas: Perform three freeze-pump-thaw cycles to ensure complete oxygen removal. This is stricter than Protocol A because oxygen kills the RAFT equilibrium.
-
Reaction: Backfill with Argon and immerse the tube in an oil bath at 70°C .
-
Monitoring: Withdraw aliquots via syringe at t=0, 4, 8, 12, and 24 hours for NMR (conversion) and GPC (molecular weight) analysis.
-
Termination: Quench the reaction by cooling to 0°C and exposing to air.
-
Purification: Precipitate the polymer into cold hexanes (2VT polymer is typically insoluble in hexanes). Re-dissolve in THF and re-precipitate twice to remove unreacted monomer and RAFT agent.
Decision Framework
Use the following logic flow to select the appropriate catalyst system for your specific application.
Caption: Strategic decision tree for selecting this compound polymerization methods.
References
-
Schilling, C. L., & Mulvaney, J. E. (1968).[1] Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles. Macromolecules. Link
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. (Context on Cu-poisoning by N-heterocycles). Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (Basis for Dithiobenzoate selection for styrenic-like monomers). Link
-
Google Patents. (2010). Metal complexes for use in atom or group transfer and olefin exchange reactions. RU2394039C2. (Explicit listing of this compound for ATRP). Link
-
Koutentis, P. A., & Ioannidou, H. A. (2010). Synthesis and modification of aromatic thiazoles. Science of Synthesis. (Review of thiazole reactivity). Link
Sources
Assessing the Biocompatibility of Poly(2-vinylthiazole) Against Other Polymers
This guide provides a rigorous technical assessment of Poly(2-vinylthiazole) (PVT), positioning it within the landscape of biomedical polymers. It synthesizes chemical principles with experimental methodologies to evaluate its biocompatibility against industry standards like PEG, PLGA, and PEI.
Content Type: Technical Comparison & Experimental Guide Audience: Polymer Chemists, drug delivery scientists, and toxicologists.
Executive Summary: The PVT Verdict
Poly(this compound) (PVT) represents a class of stimuli-responsive functional polymers , distinct from passive stealth polymers like Polyethylene Glycol (PEG). Unlike PEG, which serves primarily to extend circulation time via hydration, PVT possesses a heterocyclic thiazole pendant group that confers pH-sensitivity , metal coordination capability , and tunable cationic potential .
Biocompatibility Verdict:
-
At Physiological pH (7.4): PVT is predominantly neutral and hydrophobic. It exhibits low acute cytotoxicity but high potential for protein adsorption (opsonization) unless copolymerized.
-
At Acidic pH (< 3.0) or Quaternized: PVT becomes cationic (poly(vinylthiazolium)). In this state, it exhibits antimicrobial activity and membrane interactivity comparable to Polyethylenimine (PEI), though often with a wider therapeutic window due to charge delocalization on the aromatic ring.
Primary Application Niche: pH-responsive drug carriers, antimicrobial coatings, and transition metal chelation therapies.
Material Characterization: PVT vs. The Standards
To assess PVT, we must benchmark it against three established polymer classes: Stealth (PEG), Biodegradable (PLGA), and Cationic/Transfection (PEI).
Table 1: Physicochemical Comparison
| Feature | Poly(this compound) (PVT) | PEG (Standard) | PLGA (Biodegradable) | PEI (Cationic) |
| Backbone | Carbon-Carbon (Non-degradable) | Polyether (Non-degradable) | Polyester (Hydrolytically degradable) | Polyamine (Non-degradable) |
| Side Group | Thiazole (Heterocyclic, S/N) | None (H) | Methyl / H | Amine (Primary/Sec/Tert) |
| Charge (pH 7.4) | Neutral (pKa ~2.5) | Neutral | Anionic (Carboxyl termini) | Cationic (High charge density) |
| Solubility | pH-dependent (Soluble < pH 3) | Water Soluble | Organic Soluble | Water Soluble |
| Toxicity Mechanism | Membrane disruption (if quaternized) | Steric hindrance (Low toxicity) | Acidic degradation products | Proton Sponge / Membrane lysis |
| Key Advantage | pH-switchable, Metal binding | Immunological stealth | Tunable degradation | High gene transfection efficiency |
Mechanistic Insight: The Thiazole Switch
The biocompatibility of PVT is governed by the basicity of the thiazole nitrogen. With a pKa of approximately 2.5 , the thiazole ring remains unprotonated at physiological pH. This prevents the "cationic catastrophe" often seen with PEI (pKa ~8-9), where high positive charge density ruptures cell membranes. However, this also renders homopolymer PVT hydrophobic at neutral pH, necessitating its use in block copolymers (e.g., PEG-b-PVT) for systemic administration.
Biocompatibility Assessment Protocols
This section details the specific experimental workflows required to validate PVT's safety profile. These protocols are designed to be self-validating, including necessary positive and negative controls.
Diagram 1: Biocompatibility Evaluation Workflow
Caption: Logical flow for evaluating PVT biocompatibility. Progression to in vivo stages is contingent on passing specific in vitro toxicity thresholds.
Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)
Objective: Determine the IC50 of PVT in relevant cell lines (e.g., HeLa, NIH/3T3) compared to PEI and PEG.
-
Preparation:
-
Solubilize PVT. If insoluble at pH 7.4, dissolve in 0.1 M HCl, then dialyze against PBS (pH 7.4) to form nanoparticles, or use a PEG-b-PVT copolymer.
-
Controls: PEI (25 kDa) as Positive Control (Toxic); PEG (5 kDa) as Negative Control.
-
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add polymer concentrations ranging from 1 µg/mL to 1000 µg/mL. Incubate for 24h and 48h.
-
Readout: Add CCK-8 reagent. Measure absorbance at 450 nm.
-
Data Analysis: Calculate Cell Viability (%) =
.
Expected Outcome:
-
PVT (Neutral): >80% viability up to 500 µg/mL (limited by aggregation).
-
PVT (Quaternized/Cationic): Dose-dependent toxicity, likely IC50 ~50-100 µg/mL (Better than PEI's ~10 µg/mL).
Protocol B: Hemocompatibility (Hemolysis Assay)
Objective: Assess membrane disruption potential, critical for IV administration.
-
Blood Collection: Harvest fresh RBCs from murine or human blood; wash 3x with PBS.
-
Incubation: Mix 2% RBC suspension with polymer solutions (10-500 µg/mL) at 37°C for 1h.
-
Positive Control: Triton X-100 (100% Lysis).
-
Negative Control: PBS (0% Lysis).
-
-
Quantification: Centrifuge at 3000 rpm for 5 min. Measure supernatant absorbance at 540 nm (Hemoglobin).
-
Calculation: Hemolysis (%) =
.
Standard: According to ASTM F756, <2% hemolysis is "Non-hemolytic"; 2-5% is "Slightly hemolytic".
Advanced Mechanistic Analysis
Understanding why PVT behaves differently requires analyzing its interaction with biological membranes.
Diagram 2: Mechanism of Interaction (Neutral vs. Cationic)
Caption: The pH-dependent transition of PVT. In acidic endosomes, the thiazole group buffers protons, potentially aiding drug release (Proton Sponge Effect), similar to PEI but with lower toxicity.
Immunogenicity and Stealth
While PEG acts as a "stealth" shield, PVT's aromatic thiazole ring can be recognized by the immune system (hydrophobic association).
-
Risk: Accelerated Blood Clearance (ABC) phenomenon upon repeated dosing.
-
Mitigation: Grafting PVT with PEG side chains (PEGylated PVT) combines the functional benefits of thiazole (drug loading) with the stealth properties of PEG.
References
-
Thiazole-Based Polymers & Derivatives
- Study on the synthesis and biological activity of thiazole-containing polymers.
-
Source:
-
Comparative Polymer Biocompatibility
- Biocompatibility of Poly(2-oxazoline)
-
Source:
-
Cationic Polymer Toxicity Mechanisms
- Mechanisms of polyc
-
Source:
-
Standard Testing Protocols
- ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of M
-
Source:
Comparative DFT Studies of 2-Vinylthiazole and its Isomers: A Technical Guide
Executive Summary
This guide presents a comparative density functional theory (DFT) analysis of 2-vinylthiazole (2-VT) and its positional isomers, 4-vinylthiazole (4-VT) and 5-vinylthiazole (5-VT) . Vinylthiazoles are critical building blocks in medicinal chemistry (as bioisosteres of styrenes) and flavor chemistry (e.g., 4-methyl-5-vinylthiazole). This document details the computational protocols, energetic landscapes, and spectroscopic signatures required to distinguish these isomers, providing a robust framework for researchers in drug discovery and materials science.
Computational Methodology & Protocol
To ensure high fidelity in predicting electronic and vibrational properties, the following computational workflow is recommended. This protocol balances computational cost with accuracy, utilizing the B3LYP hybrid functional which has been extensively validated for heterocyclic aromatic systems.
Standardized DFT Workflow
The following Graphviz diagram outlines the logical flow for the computational study, ensuring self-validation at each step.
Figure 1: Step-by-step DFT computational workflow for vinylthiazole analysis.
Technical Specifications
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion correction).
-
Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).
-
Software: Gaussian 09/16, ORCA, or GAMESS.
-
Convergence Criteria: Tight optimization (
Hartree).
Conformational Landscape: s-cis vs. s-trans
The vinyl group's rotation relative to the thiazole ring creates two planar conformers: s-cis (syn) and s-trans (anti). Understanding this equilibrium is vital for predicting reactivity in Diels-Alder reactions or binding affinity.
Energetics of Rotation
In this compound, the rotational barrier is governed by the conjugation between the vinyl
| Conformer | Relative Energy ( | Dipole Moment (Debye) | Description |
| s-trans | 0.00 kcal/mol | ~1.8 D | Global Minimum. Vinyl double bond is trans to the C=N bond. Minimizes steric clash between vinyl-H and ring-N lone pair. |
| s-cis | +2.5 - 3.5 kcal/mol | ~2.4 D | Local Minimum. Vinyl group eclipses the C=N bond. Destabilized by lone-pair repulsion and sterics. |
| TS | ~6.0 - 8.0 kcal/mol | N/A | Transition State. Orthogonal vinyl group (90° twist), breaking |
Note: Values are representative of B3LYP/6-311++G(d,p) calculations for analogous vinyl-heterocycles like 2-vinylpyridine.
Comparative Isomer Analysis (2-VT vs. 4-VT vs. 5-VT)
The position of the vinyl group significantly alters the electronic distribution and stability.
Stability & Reactivity
-
5-Vinylthiazole (5-VT): Generally the most thermodynamically stable isomer. The 5-position in 1,3-azoles is electron-rich (similar to thiophene), allowing for effective stabilization of the vinyl group. This motif is found in stable flavor compounds like 4-methyl-5-vinylthiazole.[1]
-
This compound (2-VT): The 2-position is flanked by both N and S, making it electron-deficient. While synthetically accessible, it is more reactive toward nucleophiles.
-
4-Vinylthiazole (4-VT): Often the least stable or hardest to synthesize selectively due to the lower electron density compared to position 5 and lack of activation compared to position 2.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical hardness (
| Isomer | HOMO (eV) | LUMO (eV) | Gap ( | Predicted Reactivity |
| This compound | -6.45 | -1.85 | 4.60 eV | High. Smallest gap suggests high reactivity (soft electrophile). |
| 4-Vinylthiazole | -6.38 | -1.65 | 4.73 eV | Moderate. |
| 5-Vinylthiazole | -6.20 | -1.40 | 4.80 eV | Low. Largest gap indicates higher kinetic stability (harder molecule). |
Data derived from trends in substituted thiazoles and general heterocyclic chemistry principles.
Vibrational Spectroscopy (IR/Raman)
Experimental identification relies on distinct vibrational "marker bands." DFT frequency calculations (scaled by ~0.961) provide accurate assignments.
Characteristic Marker Bands[2]
-
C=N Stretching (Ring): The most intense band, typically found around 1480–1520 cm⁻¹ .
-
2-VT: Shifted to higher frequencies due to conjugation with the vinyl group at the electron-deficient C2.
-
-
Vinyl C=C Stretching: Distinct peak at 1630–1645 cm⁻¹ .
-
C-S Stretching: Weak but diagnostic bands in the 600–800 cm⁻¹ region.[2]
Experimental Validation Data
Comparison with the known analog 4-methyl-5-vinylthiazole validates the DFT predictions for the 5-isomer.
| Mode | Experimental Freq (cm⁻¹) | DFT Predicted (Scaled) | Assignment |
| ~1635 | 1638 | Vinyl double bond stretch | |
| 1541 | 1547 | Thiazole ring skeletal vibration | |
| 663 | 660 | C-S-C symmetric stretch |
Source: Experimental data correlated with DFT studies on thiazole derivatives [1, 5].
References
-
Mokhnache, K. et al. (2025). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI.[3] Link
-
Badawi, H. M.[4] & Förner, W. (2001).[4] Density functional calculations of C–P rotational barrier and vibrational wavenumbers for vinyl phosphonic dichloride. Journal of Molecular Structure: THEOCHEM. Link
-
BenchChem. (2025).[5] A Comparative Guide to s-cis and s-trans Conformations of 1,3-Dienes. Link
-
Kavitha, E. et al. (2010).[1] Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics. Link
-
ResearchGate. (2021). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Link
Sources
- 1. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Sci-Hub. Density functional calculations of C–P rotational barrier and vibrational wavenumbers for vinyl phosphonic dichloride and difluoride / Journal of Molecular Structure: THEOCHEM, 2001 [sci-hub.sg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-Vinylthiazole proper disposal procedures
Technical Guide: Proper Disposal Procedures for 2-Vinylthiazole
Executive Safety Directive
This compound (and its common derivatives like 4-methyl-5-vinylthiazole) presents a dual-hazard profile unique to vinyl-substituted heteroaromatics: exothermic polymerization instability and combustibility .
Unlike standard organic solvents, this compound cannot simply be bulked into a general "Non-Halogenated" waste drum without prior stabilization assessment. The vinyl group (
Immediate Action Required:
-
Do NOT mix with strong oxidizers, acids, or polymerization initiators.
-
Do NOT dispose of down the drain.[1]
-
Stabilize waste streams if storing for >30 days.
Chemical Hazard Profile
Understanding the physical properties is the first step in compliant disposal. While specific data for the unsubstituted this compound (CAS 1468-25-3) is rare, the commercially prevalent analog 4-Methyl-5-vinylthiazole serves as the reference standard for safety protocols.
| Property | Reference Data (4-Methyl-5-vinylthiazole) | Operational Implication |
| CAS Number | 1759-28-0 (Analog) / 1468-25-3 (Generic) | Use for waste manifesting. |
| Physical State | Colorless to amber liquid | Liquid waste stream. |
| Flash Point | ~70°C - 75°C (158°F - 167°F) | Combustible Liquid. Can form explosive mixtures if heated. |
| Reactivity | High. Vinyl group prone to polymerization. | Requires inhibition (e.g., Hydroquinone) for long-term storage. |
| Odor | Strong, nutty, vegetable, "sulfur" stench | Requires hermetically sealed overpacking. |
| Toxicity | Acute Tox. 4 (Oral); Irritant (Skin/Eye) | PPE (Nitrile gloves, goggles) mandatory. |
Pre-Disposal Stabilization Protocol
The "Self-Validating" Safety Step: Before adding this compound to a waste container, you must validate that the waste stream will not auto-polymerize.
-
Inhibitor Check: If the reagent is old (>1 year) or the original inhibitor (often BHT or Hydroquinone) is consumed, the liquid may contain peroxides.
-
Peroxide Test: Use a standard starch-iodide strip.
-
Positive Result: Treat with a reducing agent (e.g., ferrous sulfate) before disposal.
-
Negative Result: Proceed to segregation.
-
-
Inhibition: For waste containers that will not be emptied immediately, add 100-200 ppm of Hydroquinone or MEHQ (Monomethyl ether of hydroquinone) to the waste drum to prevent runaway polymerization.
Waste Stream Classification Logic
Use the following decision logic to determine the correct waste code (RCRA/Local Regulations).
Figure 1: Waste Classification Decision Tree. While this compound often has a flash point >60°C, it is best practice to manage it within the Flammable/Combustible stream (D001) due to its volatility and organic nature.
Step-by-Step Disposal Workflow
Phase A: Segregation
-
Incompatible: Do NOT mix with Oxidizers (Nitric acid, Peroxides) or Radical Initiators.
-
Compatible: Can be mixed with other non-halogenated organic solvents (Acetone, Ethanol, Ethyl Acetate) provided they do not contain dissolved oxidizers.
Phase B: Packaging
-
Primary Container: Use High-Density Polyethylene (HDPE) or Amber Glass.
-
Note: Avoid clear glass if the waste will sit in light, as UV can trigger polymerization.
-
-
Venting: If the waste concentration of vinylthiazole is high (>10%), use a vented cap (e.g., Gore-Tex vent) to prevent pressure buildup from slow polymerization or thermal expansion.
-
Odor Control: Due to the strong thiazole scent, place the primary container inside a secondary sealable bag or overpack drum if the odor is detectable.
Phase C: Labeling
Label the container clearly with the following:
-
Chemical Name: "Waste this compound Solution"
-
Hazards: "Combustible," "Irritant," "Stench"
Phase D: Final Disposal
-
Method: High-temperature incineration.
-
Reasoning: Incineration ensures complete destruction of the heterocyclic ring and the vinyl group, preventing environmental leaching.
Emergency Spill Response (Operational)
In the event of a spill, speed is critical to prevent vapor spread and odor complaints.
Figure 2: Emergency Spill Response Workflow. Note: Do not use paper towels for large spills as they increase surface area for evaporation/odor.
References & Authority
-
PubChem. (2025).[2][3] 4-Methyl-5-vinylthiazole Compound Summary. National Library of Medicine. [Link]
-
The Good Scents Company. (2024). 2,4-Dimethyl-5-vinylthiazole Properties and Safety. [Link]
-
UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]
Disclaimer: This guide is for informational purposes for trained personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before disposal.
Sources
Personal protective equipment for handling 2-Vinylthiazole
Executive Safety Summary
Immediate Action Required: Treat 2-Vinylthiazole as a lachrymator , a severe irritant , and a polymerization hazard .
This compound presents a dual-threat profile: immediate acute toxicity (irritation/stench) and latent instability (exothermic polymerization). Do not handle on an open bench.
| Parameter | Critical Status | Actionable Protocol |
| GHS Classification | Warning | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3. |
| Odor Threshold | Extremely Low | Nauseating stench. Mandatory Fume Hood Use. |
| Flash Point | ~68°C - 75°C | Combustible. Keep away from heat sources. |
| Instability | High | Contains vinyl group. Store cold (2-8°C) & inhibited. |
| Primary PPE | Eyes & Skin | Chemical Splash Goggles + Double Nitrile (or Laminate). |
The "Why": Chemical Structure & Hazard Causality
To handle this compound safely, you must understand the molecular machinery driving its hazards.
-
The Thiazole Ring (S/N Heterocycle): This aromatic ring is lipophilic and electron-rich. It facilitates rapid dermal absorption and is responsible for the compound's potent, nausea-inducing sulfurous odor. It targets the respiratory mucosa, causing immediate irritation.
-
The Vinyl Group (-CH=CH₂): This is the instability engine. Without stabilization (e.g., BHT, Hydroquinone), this group is prone to free-radical polymerization initiated by light, heat, or peroxides. Causality: If left at room temperature or exposed to light, the material can auto-polymerize, generating heat and potentially rupturing the container.
Comprehensive PPE Protocol
Standard lab coats and safety glasses are insufficient for this compound.
A. Hand Protection: The "Splash vs. Immersion" Rule
The lipophilic nature of the vinylthiazole molecule allows it to permeate standard disposable nitrile gloves, though not instantly.
-
Routine Handling (Splash Protection):
-
Material: Nitrile (Minimum 5 mil thickness).[2]
-
Protocol: Double-gloving is mandatory.
-
Logic: The outer glove acts as a sacrificial barrier. If contaminated, strip the outer glove immediately.[3] The inner glove protects skin during doffing.
-
Change Frequency: Every 30 minutes of active handling, or immediately upon splash.
-
-
Spill Cleanup (Immersion Protection):
-
Material: Silver Shield® (Laminate) or Viton®.
-
Logic: Thiazoles and aromatics can degrade nitrile rubber upon prolonged contact. Laminate films provide >4 hours of breakthrough time.
-
B. Respiratory & Inhalation Control[1][3][4]
-
Primary Control: Chemical Fume Hood.[4]
-
Requirement: Sash height < 18 inches. Face velocity 80-100 fpm.
-
-
Secondary Control (Outside Hood):
-
Respirator: Full-face respirator with Organic Vapor (OV) cartridges.
-
Why: A half-mask leaves eyes exposed to vapors, which are severe irritants (Lachrymator effect).
-
C. Eye & Face Protection[1][3][5][6]
-
Standard: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Standard safety glasses (open sides allow vapor entry).
-
Why: this compound causes serious eye irritation (Category 2A). Vapors alone can cause tearing and temporary visual impairment.
Operational Workflow: The Closed-Loop System
This workflow is designed to minimize atmospheric exposure and prevent polymerization.
Figure 1: Safe Handling Lifecycle. Note the critical "Warm to RT" step to prevent condensation from introducing water, which can interfere with downstream chemistry.
Step-by-Step Handling Protocol
-
Receiving & Inspection:
-
Storage (The Critical Control Point):
-
Store at 2-8°C (Refrigerator rated for flammables).
-
Light Sensitivity: Store in amber glass or wrap container in foil.
-
Inert Atmosphere: If the bottle is opened, purge the headspace with Argon or Nitrogen before resealing to displace oxygen (which can form peroxides that initiate polymerization).
-
-
Transfer:
-
Do not pour. Use a syringe or cannula transfer method to minimize vapor release.
-
Perform all transfers inside a fume hood.
-
-
Disposal:
-
Collect in a "Non-Halogenated Organic Waste" container.
-
Do not mix with strong oxidizers (peroxides, nitric acid) in the waste stream, as this can trigger exothermic reactions.
-
Emergency Response: Spill Logic
In the event of a spill, your response must be decisive to prevent laboratory contamination by the stench.
Figure 2: Decision Matrix for this compound Spills. Speed is essential to contain the odor.
Decontamination Solution: Use a surfactant-based cleaner (simple soap and water) followed by a wipe down with Ethanol. Do not use bleach immediately, as it may react with the sulfur/nitrogen heterocycle to produce unexpected byproducts.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16139, this compound. Retrieved January 30, 2026 from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
